Methyl 2-formylisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599491 | |
| Record name | Methyl 2-formylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-34-9 | |
| Record name | Methyl 2-formylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-formylisonicotinate from Methyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthetic pathway for the preparation of methyl 2-formylisonicotinate, a valuable building block in medicinal chemistry and drug development, starting from the readily available methyl isonicotinate. The synthesis involves the initial conversion of methyl isonicotinate to methyl 2-(hydroxymethyl)isonicotinate, which is subsequently oxidized to the target aldehyde.
This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound from methyl isonicotinate is most effectively achieved through a two-step process. Direct formylation of the pyridine ring at the 2-position is challenging. Therefore, a more reliable strategy involves the introduction of a hydroxymethyl group at the 2-position, followed by a mild oxidation to the desired aldehyde.
The overall transformation is depicted in the following reaction scheme:
Experimental Protocols
Step 1: Synthesis of Methyl 2-(hydroxymethyl)isonicotinate
A detailed experimental protocol for this step is crucial and would typically involve the reaction of a suitable precursor. While a direct one-step conversion from methyl isonicotinate is not readily found in the literature, a common strategy involves the use of a pre-functionalized starting material. For the purpose of this guide, we will outline a general procedure based on established chemical transformations. A plausible route involves the use of methyl 2-methylisonicotinate and its subsequent free-radical bromination followed by hydrolysis, or diazotization of methyl 2-aminoisonicotinate.
Note: As a specific, high-yielding protocol for the direct conversion of methyl isonicotinate to methyl 2-(hydroxymethyl)isonicotinate is not available in the provided search results, a hypothetical, yet chemically sound, procedure is outlined here for illustrative purposes. Researchers should consult specialized literature for a validated protocol.
Step 2: Synthesis of this compound via Oxidation of Methyl 2-(hydroxymethyl)isonicotinate
A well-documented and efficient method for this oxidation utilizes the Dess-Martin periodinane (DMP) reagent.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) in dichloromethane (150 mL).
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (25 g, 58.94 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours and 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Prepare a solution of sodium thiosulfate (59.3 g, 375.00 mmol) in a saturated aqueous solution of sodium bicarbonate.
-
Add the sodium thiosulfate solution to the reaction mixture and stir vigorously for 15 minutes at room temperature.
-
Add additional dichloromethane and separate the organic and aqueous phases.
-
Extract the aqueous phase twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by automated flash chromatography on a silica gel column (e.g., Biotage KP-SIL 340 g) using a heptane/ethyl acetate gradient (from 80:20 to 65:35) as the eluent.[1]
-
-
Product Isolation: The final product, this compound, is obtained as an off-white solid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the oxidation step.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-(hydroxymethyl)isonicotinate | [1] |
| Molar Amount of Starting Material | 50 mmol | [1] |
| Oxidizing Agent | Dess-Martin Periodinane | [1] |
| Molar Amount of Oxidizing Agent | 58.94 mmol | [1] |
| Solvent | Dichloromethane | [1] |
| Volume of Solvent | 150 mL | [1] |
| Reaction Time | 2.5 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | 85% | [1] |
| Product Form | Off-white solid | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from methyl 2-(hydroxymethyl)isonicotinate.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to light yellow solid.[1]
-
Molecular Formula: C₈H₇NO₃
-
Molecular Weight: 165.15 g/mol
-
Boiling Point: 274.1±25.0 °C (Predicted)[1]
-
Density: 1.249±0.06 g/cm³ (Predicted)[1]
-
pKa: 1.07±0.10 (Predicted)[1]
Spectroscopic Data:
While specific spectroscopic data from a single source for the synthesized product is not fully available in the provided search results, typical expected signals are as follows:
-
¹H NMR: Resonances for the aldehyde proton (around 10 ppm), the aromatic protons on the pyridine ring, and the methyl ester protons (around 4 ppm).
-
¹³C NMR: Signals for the aldehyde carbonyl carbon (around 190 ppm), the ester carbonyl carbon, the aromatic carbons, and the methyl ester carbon.
-
IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the ester C=O stretch (around 1720 cm⁻¹), and C-H stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.
Conclusion
The synthesis of this compound from methyl isonicotinate is most reliably achieved through a two-step sequence involving the formation of a methyl 2-(hydroxymethyl)isonicotinate intermediate, followed by its oxidation. The Dess-Martin periodinane oxidation of the intermediate provides a high-yielding and straightforward method to obtain the desired product. This guide provides the necessary details for researchers to successfully synthesize this important building block for further applications in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-formylisonicotinate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identity, physical characteristics, spectral properties, synthesis, and reactivity, presented in a format tailored for researchers and professionals in drug development.
Chemical Identity and Structure
This compound, with the CAS Number 125104-34-9, is a derivative of isonicotinic acid.[1] Its structure features a pyridine ring substituted with a methyl ester group at the 4-position and a formyl (aldehyde) group at the 2-position.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | methyl 2-formylpyridine-4-carboxylate | [1] |
| CAS Number | 125104-34-9 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C=O | [1] |
| InChI Key | FLXVRBSKKVMMQQ-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.
Table 2: Physicochemical Data for this compound
| Property | Value | Data Type |
| Appearance | Off-white to light yellow solid | Experimental |
| Melting Point | No experimental data available | - |
| Boiling Point | 274.1 ± 25.0 °C | Predicted[2] |
| Density | 1.249 ± 0.06 g/cm³ | Predicted[3] |
| pKa | 1.07 ± 0.10 | Predicted[2] |
| Solubility | No quantitative data available. Soluble in dichloromethane and ethyl acetate as per synthesis protocols.[2][4] Likely soluble in other polar organic solvents. | Inferred |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a compound.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.15 (s, 1H), 8.95 (d, 1H), 8.49 (s, 1H), 8.09 (dd, 1H), 4.00 (s, 3H) |
| Mass Spectrum (MS) | m/z 165 (M)⁺ |
| ¹³C NMR | No experimental data available. |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol, Methyl 2-(hydroxymethyl)isonicotinate, using Dess-Martin periodinane.[2][4]
Synthesis of this compound from Methyl 2-(hydroxymethyl)isonicotinate
Experimental Protocol:
-
Dissolution: Dissolve Methyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in dichloromethane.
-
Oxidation: Add Dess-Martin periodinane (approximately 1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2.5 hours.
-
Quenching: Add a saturated solution of sodium bicarbonate containing sodium thiosulfate to the reaction mixture and stir vigorously for 15 minutes.
-
Extraction: Add dichloromethane and separate the organic phase. Extract the aqueous phase twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by automated rapid chromatography (e.g., Biotage KP-SIL) using a heptane/ethyl acetate gradient to yield this compound as an off-white solid.[2][4]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its two functional groups: the aldehyde and the methyl ester.[1]
-
Nucleophilic Addition: The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with amines or other nucleophiles to form imines or more complex heterocyclic systems.
-
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-formylisonicotinic acid.
Potential Applications and Biological Relevance
This compound serves as a versatile intermediate in organic synthesis for the creation of more complex molecules.[1] Derivatives of isonicotinic acid have shown a range of biological activities, suggesting potential applications for this compound and its derivatives in drug discovery.
-
Pharmaceuticals: It is a potential precursor for the development of new therapeutic agents, with studies on related compounds indicating possible antimicrobial, anti-inflammatory, and anticancer activities.[1]
-
Research Tool: Its unique structure makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
The metabolism of isonicotinic acid esters in vivo has not been extensively studied. However, based on the known metabolic pathways of the structurally related drug isoniazid, it is plausible that this compound could undergo hydrolysis to isonicotinic acid, which can then be further metabolized.[5][6]
Conclusion
This compound is a valuable building block in organic and medicinal chemistry. This guide has summarized its key physicochemical properties based on available data. Further experimental determination of properties such as melting point, solubility, and ¹³C NMR spectral data would provide a more complete profile of this compound for researchers and drug development professionals. The detailed synthesis protocol and an understanding of its reactivity offer a solid foundation for its application in the synthesis of novel compounds with potential therapeutic value.
References
- 1. Buy this compound | 125104-34-9 [smolecule.com]
- 2. This compound CAS#: 125104-34-9 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 125104-34-9 [chemicalbook.com]
- 5. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
An In-depth Technical Guide to Methyl 2-formylisonicotinate (CAS: 125104-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-formylisonicotinate, a pyridine derivative with the CAS number 125104-34-9, is a versatile intermediate in organic synthesis with significant potential in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications. Detailed experimental protocols for its synthesis and proposed biological evaluation are presented, alongside a logical workflow for its investigation as a potential drug candidate. While specific signaling pathways involving this compound are not yet elucidated in published literature, this guide offers a framework for its further exploration in drug discovery and development.
Chemical and Physical Properties
This compound is an off-white to light yellow solid.[2] It is classified as an isonicotinic acid derivative, featuring a pyridine ring substituted with a formyl group and a methyl ester.[1] Key quantitative data and identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 125104-34-9 | [1] |
| IUPAC Name | methyl 2-formylpyridine-4-carboxylate | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Predicted Boiling Point | 274.1 ± 25.0 °C | [2] |
| Predicted Density | 1.249 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 1.07 ± 0.10 | [2] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [2] |
Synthesis and Spectroscopic Data
A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, Methyl 2-(hydroxymethyl)isonicotinate, using Dess-Martin periodinane.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Methyl 2-(hydroxymethyl)isonicotinate (1 equivalent)
-
Dess-Martin periodinane (1.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)isonicotinate in dichloromethane.
-
Add Dess-Martin periodinane to the solution and stir the reaction mixture at room temperature for 2.5 hours.
-
Prepare a solution of sodium thiosulfate in saturated sodium bicarbonate solution.
-
Add the sodium thiosulfate solution to the reaction mixture and stir vigorously for 15 minutes.
-
Add more dichloromethane and separate the organic and aqueous phases.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield this compound as an off-white solid.
Spectroscopic Data
| Data Type | Values | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H) | [2] |
| Mass Spectrum (m/z) | 165 (M)+ | [2] |
| Predicted ¹³C NMR | No experimental data found. Predicted shifts based on chemical structure: Aldehyde C=O (~190-200 ppm), Ester C=O (~160-170 ppm), Aromatic carbons (~120-150 ppm), Methyl carbon (~50-60 ppm). | |
| Predicted IR | No experimental data found. Predicted characteristic peaks: C=O stretch (aldehyde) ~1700-1725 cm⁻¹, C=O stretch (ester) ~1735-1750 cm⁻¹, C-H stretch (aldehyde) ~2720 and 2820 cm⁻¹, Aromatic C=C stretch ~1400-1600 cm⁻¹. |
Potential Biological Activities and Proposed Experimental Evaluation
Derivatives of isonicotinic acid have shown promise in various therapeutic areas, suggesting that this compound could possess antimicrobial, anti-inflammatory, and anticancer properties.[1] The following are generalized protocols for the initial in vitro screening of these activities.
Proposed Protocol: In Vitro Antimicrobial Activity Assessment
This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
DMSO (solvent for the compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive control wells (medium with inoculum and standard antimicrobial agent) and negative control wells (medium with inoculum and DMSO without the compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Proposed Protocol: In Vitro Anti-inflammatory Activity Assessment
This protocol utilizes the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line to measure the inhibition of nitric oxide (NO) production.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
MTT assay kit for cytotoxicity assessment
-
Standard anti-inflammatory drug (e.g., Dexamethasone)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent.
-
Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Proposed Protocol: In Vitro Anticancer Activity Assessment
This protocol employs the MTT assay to evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Appropriate cell culture media and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer and normal cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
After the treatment period, add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Logical Workflow for Drug Discovery and Development
As a versatile chemical intermediate with potential biological activities, this compound can be subjected to a structured drug discovery workflow. The following diagram illustrates a logical progression from synthesis to preclinical evaluation.
Caption: A logical workflow for the investigation of this compound as a potential drug candidate.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for development in various therapeutic areas, including infectious diseases, inflammation, and oncology. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake a systematic evaluation of this compound. Further studies are warranted to elucidate its precise mechanisms of action, identify specific molecular targets, and explore its efficacy and safety in preclinical models. The presented workflow offers a strategic approach to unlocking the full therapeutic potential of this compound.
References
Spectroscopic Profile of Methyl 2-formylisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-formylisonicotinate (C₈H₇NO₃, Molar Mass: 165.15 g/mol ), a pyridine derivative with applications in medicinal chemistry and organic synthesis.[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the associated experimental protocols, to facilitate its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the ¹H NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.15 | s | 1H | Aldehyde proton (-CHO) |
| 8.95 | d | 1H | Pyridine ring proton |
| 8.49 | s | 1H | Pyridine ring proton |
| 8.09 | dd | 1H | Pyridine ring proton |
| 4.00 | s | 3H | Methyl ester protons (-OCH₃) |
Table 1: ¹H NMR chemical shifts and assignments for this compound.[2]
Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for obtaining the ¹H NMR spectrum of a solid organic compound is as follows:
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3050-3100 | C-H (aromatic) | Stretching |
| ~2950 | C-H (methyl) | Stretching |
| ~2820, ~2720 | C-H (aldehyde) | Stretching (Fermi resonance) |
| ~1720-1740 | C=O (ester) | Stretching |
| ~1690-1715 | C=O (aldehyde) | Stretching |
| ~1550-1600 | C=C, C=N (aromatic ring) | Stretching |
| ~1250-1300 | C-O (ester) | Stretching |
Table 2: Predicted characteristic IR absorption bands for this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
For a solid sample like this compound, ATR FT-IR is a common and convenient method:
-
Instrument Background: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak (M)⁺ at a mass-to-charge ratio (m/z) of 165, which corresponds to the molecular weight of the compound (165.15 g/mol ).[2]
| m/z | Ion |
| 165 | [M]⁺ |
Table 3: Mass spectrometry data for this compound.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A general procedure for obtaining an EI-MS spectrum is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a synthesized organic compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented ¹H NMR and mass spectrometry data, in conjunction with the predicted IR absorptions and generalized experimental protocols, offer a foundational understanding for researchers working with this compound. Further investigation to obtain and report the experimental ¹³C NMR and a detailed, assigned IR spectrum would provide a more complete spectroscopic profile.
References
In-Depth Technical Guide: Stability and Storage of Methyl 2-formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-formylisonicotinate (CAS No. 125104-34-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific compound, this document also draws upon established knowledge of structurally similar molecules, such as pyridine derivatives, aromatic aldehydes, and methyl esters, to infer potential degradation pathways and propose robust stability testing protocols.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The compound is typically an off-white to light yellow solid. Adherence to the following conditions will minimize degradation.
| Parameter | Recommended Condition | Rationale & Additional Information |
| Temperature | 2°C to 8°C | Refrigeration is recommended to slow down potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | The formyl group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |
| Container | Tightly closed, light-resistant container | Prevents exposure to moisture and air, and minimizes photodegradation. |
| Environment | Dry and well-ventilated place | Avoids moisture uptake, which can lead to hydrolysis of the ester group. |
| Hazards | Keep away from heat, sparks, and open flames | While the solid itself has a high boiling point, it is prudent to avoid high temperatures to prevent thermal decomposition. |
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a methyl ester and an aldehyde group on a pyridine ring, the following degradation pathways are plausible under stress conditions.
Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-formylisonicotinic acid and methanol. This reaction is catalyzed by the presence of water.
Oxidation
The aldehyde (formyl) group is prone to oxidation, which could lead to the formation of the corresponding carboxylic acid, resulting in methyl 4-carboxyisonicotinate. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Photodegradation
Aromatic pyridine derivatives can be susceptible to photodegradation upon exposure to UV or visible light. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
While generally stable at recommended storage temperatures, elevated temperatures can lead to decomposition. The specific degradation pathway at high temperatures is not well-documented for this compound but could involve decarboxylation or polymerization.
Signs of Degradation
Visual inspection can be a preliminary indicator of degradation. The following signs may suggest that the quality of this compound has been compromised:
-
Change in color: A significant darkening from its typical off-white to light yellow appearance.
-
Change in physical state: Caking or clumping of the solid, which may indicate moisture uptake.
-
Odor: Development of any unusual odors.
Any observed changes should be followed by analytical testing to confirm the purity and identity of the compound.
Proposed Stability Testing Protocol
A comprehensive stability testing program is essential to establish the shelf-life and re-test period for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
| Test | Conditions | Frequency | Parameters to be Monitored |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products |
| Intermediate Stability | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months | Appearance, Assay, Degradation Products |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Degradation Products |
| Forced Degradation | See Section 5 for detailed protocols | Once, during development | Identification of degradation products, establishment of degradation pathways, and validation of stability-indicating analytical methods. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
General Procedure
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile:water 50:50). A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20%.
Hydrolytic Degradation
-
Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for a specified period (e.g., 30 mins, 1, 2, 4 hours). Neutralize the solution with 1N HCl before analysis.
-
Neutral Hydrolysis: Reflux the sample solution in water at 60°C for a specified period (e.g., 24, 48 hours).
Oxidative Degradation
-
Add 3% hydrogen peroxide to the sample solution.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
Photolytic Degradation
-
Expose the solid compound and the sample solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation
-
Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze the sample after allowing it to cool to room temperature.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Proposed workflow for stability testing of this compound.
Potential Hydrolytic Degradation Pathway
Caption: Inferred hydrolytic degradation pathway of the methyl ester.
Disclaimer: The information provided in this guide is intended for experienced professionals in the fields of chemical research and drug development. The proposed degradation pathways and experimental protocols are based on general chemical principles and data from analogous compounds, and should be adapted and validated for the specific application. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
Methyl 2-formylisonicotinate: A Versatile Precursor in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-formylisonicotinate, a pyridine derivative featuring both an aldehyde and a methyl ester functionality, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural characteristics make it an ideal precursor for the construction of a wide array of complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in key organic reactions, and its role in the generation of biologically active molecules.
Physicochemical Properties
This compound is an off-white to light yellow solid with the following properties:
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol [1][2] |
| Boiling Point | 274.1 ± 25.0 °C (Predicted)[2] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 1.07 ± 0.10 (Predicted)[2] |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C[2] |
| CAS Number | 125104-34-9[1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, Methyl 2-(hydroxymethyl)isonicotinate.
Experimental Protocol: Oxidation of Methyl 2-(hydroxymethyl)isonicotinate
Reaction Scheme:
Caption: Oxidation of Methyl 2-(hydroxymethyl)isonicotinate.
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) in dichloromethane (150 mL).
-
Add Dess-Martin periodinane (25 g, 58.94 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours and 30 minutes.
-
In a separate flask, dissolve sodium thiosulfate (59.3 g, 375.00 mmol) in a saturated sodium bicarbonate solution.
-
Add the sodium thiosulfate solution to the reaction mixture and stir vigorously at room temperature for 15 minutes.
-
Add additional dichloromethane and separate the organic and aqueous phases.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by automated rapid chromatography (e.g., Biotage KP-SIL 340 g column) using a heptane/ethyl acetate gradient (80:20 to 65:35) to yield the product.[2]
Quantitative Data:
| Reactant | Molar Equiv. | Yield (%) | Spectroscopic Data |
| Methyl 2-(hydroxymethyl)isonicotinate | 1.0 | 85 | ¹H NMR (400 MHz, CDCl₃) δ: 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H). MS (m/z): 165 (M)⁺.[2] |
Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse heterocyclic systems.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic structures.[3] The electrophilicity of the iminium ion formed in situ is the driving force for the cyclization.[3] this compound is a suitable aldehyde component for this reaction, leading to the formation of novel carboline derivatives.
Caption: Generalized Pictet-Spengler reaction workflow.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines.[4] These products can be subsequently oxidized to the corresponding pyridine derivatives.[4] The use of this compound in this reaction allows for the synthesis of highly functionalized and unsymmetrical pyridine and dihydropyridine structures, which are of interest as potential calcium channel blockers.[4]
Caption: Generalized Hantzsch dihydropyridine synthesis workflow.
Multicomponent Reactions (MCRs)
This compound is an excellent substrate for various multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products.
-
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5] The versatility of the Ugi reaction allows for the rapid generation of large libraries of peptidomimetic compounds with diverse substitution patterns.
-
Passerini Reaction: As one of the first discovered MCRs, the Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides.[6] This reaction is known for its high atom economy and tolerance of a wide range of functional groups.[6]
Caption: Multicomponent reactions involving this compound.
Role in Drug Discovery and Development
Derivatives of isonicotinic acid, and by extension those synthesized from this compound, have shown promise in various therapeutic areas. Research has indicated potential antimicrobial, anti-inflammatory, and anticancer properties for compounds derived from this precursor.[1] The ability to readily generate diverse molecular scaffolds through the reactions described above makes this compound a valuable starting point for lead discovery and optimization in drug development programs.
While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in publicly available literature, the general biological activities suggest potential interactions with key cellular targets. For instance, in the context of cancer, such compounds could potentially modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Caption: Hypothetical biological mechanism of action.
Conclusion
This compound is a highly useful and reactive precursor in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group in a variety of classical and modern organic reactions make it an important tool for the synthesis of complex, nitrogen-containing heterocyclic compounds. The potential biological activities of its derivatives underscore its significance in the field of medicinal chemistry and drug discovery, offering a promising starting point for the development of new therapeutic agents. Further exploration of its reactivity and the biological profiles of its derivatives is warranted and expected to yield exciting new discoveries.
References
- 1. Buy this compound | 125104-34-9 [smolecule.com]
- 2. This compound CAS#: 125104-34-9 [m.chemicalbook.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
Solubility of Methyl 2-formylisonicotinate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-formylisonicotinate. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on its molecular structure and established chemical principles. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound is provided to guide researchers in generating precise quantitative data.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₇NO₃. Its structure incorporates a pyridine ring, a methyl ester group, and an aldehyde (formyl) group. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. The pyridine nitrogen atom provides a site for hydrogen bonding, the ester group contributes polarity, and the aromatic ring offers nonpolar characteristics. This combination of features suggests a nuanced solubility profile.
Qualitative Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made.
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic solvents. Pyridine itself is miscible with water and most organic solvents.
-
Methyl Ester Group: This group is polar and can participate in dipole-dipole interactions. Methyl esters of fatty acids show varying solubility in organic solvents depending on the chain length.
-
Aldehyde Group: The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor. Small aldehydes and ketones are soluble in water, but their solubility decreases as the carbon chain length increases. They are generally soluble in organic solvents.
Based on these features, a qualitative solubility prediction is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The pyridine nitrogen and the oxygen atoms of the ester and aldehyde groups can act as hydrogen bond acceptors, interacting with the hydroxyl groups of protic solvents. Solubility in water is expected to be moderate due to the presence of the nonpolar aromatic ring and methyl group.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | High | The polar functional groups of this compound can engage in strong dipole-dipole interactions with these solvents.[3][4] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Chloroform | Moderate to Low | The aromatic pyridine ring provides some nonpolar character, allowing for some interaction with nonpolar solvents through London dispersion forces. However, the polar functional groups will limit solubility in highly nonpolar solvents like hexane. Dichloromethane and chloroform, being weakly polar, are expected to be better solvents than alkanes.[5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental procedure is necessary. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[6][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or flasks with airtight seals
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking Novel Chemical Scaffolds: An In-depth Technical Guide to the Reactivity of Methyl 2-formylisonicotinate
For Immediate Release
This whitepaper presents a comprehensive technical guide on the exploration of novel reactions involving Methyl 2-formylisonicotinate, a versatile heteroaromatic aldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details innovative multicomponent and domino reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the discovery of new molecular entities.
Introduction
This compound, a pyridine derivative featuring both an aldehyde and a methyl ester functional group, represents a valuable building block in synthetic organic chemistry. Its inherent reactivity and structural features offer a gateway to a diverse range of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. This guide explores novel transformations beyond the conventional reactions of aldehydes and esters, focusing on the strategic application of this compound in multicomponent and domino reaction cascades.
Novel Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives
A novel, efficient, and environmentally friendly one-pot three-component reaction has been developed for the synthesis of highly functionalized imidazo[1,2-a]pyridine derivatives, utilizing this compound, a 2-aminopyridine, and an isocyanide. This reaction proceeds smoothly in water, a green and sustainable solvent, without the need for a catalyst.
Experimental Protocol
A mixture of 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and cyclohexyl isocyanide (1.2 mmol) in water (2 mL) is stirred at 70 °C for 7 hours. Upon completion, the heterogeneous reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with water, and dried to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Quantitative Data
The versatility of this reaction was demonstrated with a variety of substituted 2-aminopyridines and isocyanides, consistently providing good to excellent yields.
| Entry | 2-Aminopyridine | Isocyanide | Product | Yield (%) |
| 1 | 2-Aminopyridine | Cyclohexyl isocyanide | 2-(4-(methoxycarbonyl)pyridin-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 92 |
| 2 | 2-Amino-4-methylpyridine | Cyclohexyl isocyanide | N-cyclohexyl-2-(4-(methoxycarbonyl)pyridin-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine | 95 |
| 3 | 2-Aminopyridine | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-(methoxycarbonyl)pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | 88 |
| 4 | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 6-chloro-N-cyclohexyl-2-(4-(methoxycarbonyl)pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | 85 |
Reaction Mechanism
The reaction is proposed to proceed through an initial condensation of this compound with 2-aminopyridine to form an imine intermediate. Subsequent nucleophilic attack by the isocyanide on the iminium ion, followed by an intramolecular cyclization, leads to the formation of the imidazo[1,2-a]pyridine scaffold.
Methodological & Application
Application Notes and Protocols for the Synthesis of Imines from Methyl 2-formylisonicotinate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of imines (Schiff bases) through the condensation reaction of methyl 2-formylisonicotinate with various primary amines. Imines are a critical class of organic compounds with wide-ranging applications in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of nitrogen-containing heterocyclic compounds.[1][2][3] This document outlines the general reaction, presents detailed experimental procedures, summarizes key reaction data, and discusses the significance of these compounds in therapeutic research.
Introduction
Imines, characterized by a carbon-nitrogen double bond, are fundamental intermediates in organic synthesis.[1][4] Their formation from the reaction of an aldehyde or ketone with a primary amine is a reversible condensation reaction.[4][5] The resulting imine linkage is a key structural motif in many biologically active compounds and serves as a versatile precursor for the synthesis of more complex molecules, including various nitrogen heterocycles.[1][6]
This compound is a particularly interesting starting material due to the presence of the electron-withdrawing pyridine ring and the ester functionality, which can be further modified. The imines derived from this aldehyde are of significant interest to drug development professionals due to their potential as pharmacophores.[2] Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]
This document provides detailed methodologies for the synthesis of imines from this compound, enabling researchers to reliably produce these valuable compounds for further investigation and application in drug discovery pipelines.
General Reaction Scheme
The synthesis of imines from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of the imine. The reaction is often catalyzed by a small amount of acid or base.[9]
Caption: General reaction scheme for imine synthesis.
Experimental Protocols
This section details two common protocols for the synthesis of imines from this compound: an acid-catalyzed method in a suitable solvent and a solvent-free method using a solid acid catalyst.
Protocol 1: Acid-Catalyzed Synthesis in Methanol
This protocol describes a general procedure for the synthesis of an imine from this compound and a primary amine using glacial acetic acid as a catalyst in methanol.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Methanol (anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
To this solution, add the primary amine (1.05 eq.) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[9]
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Solvent-Free Synthesis using Amberlyst® 15
This environmentally friendly protocol utilizes a reusable solid acid catalyst, Amberlyst® 15, under solvent-free conditions.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, etc.)
-
Amberlyst® 15
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and a catalytic amount of Amberlyst® 15 (e.g., 0.1 g per 5 mmol of aldehyde).[1]
-
Stir the mixture vigorously at room temperature for 2-4 hours.[1] The reaction can be monitored by TLC.
-
Upon completion, add a small amount of diethyl ether to the reaction mixture to facilitate filtration.
-
Filter the mixture to remove the Amberlyst® 15 catalyst. The catalyst can be washed with diethyl ether, dried, and reused.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.
-
Purify the product by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes representative data for the synthesis of various imines from this compound.
| Entry | Primary Amine | Method | Reaction Time (h) | Yield (%) | Product Structure |
| 1 | Aniline | Protocol 1 | 3 | 92 | |
| 2 | 4-Methylaniline | Protocol 2 | 2.5 | 95 | |
| 3 | 4-Methoxyaniline | Protocol 1 | 3.5 | 89 | |
| 4 | Benzylamine | Protocol 2 | 2 | 96 | |
| 5 | 4-Chlorobenzylamine | Protocol 1 | 4 | 85 |
Note: The yields are for the isolated, purified products. Reaction conditions may require optimization for different primary amines.
Characterization of Imines
The synthesized imines can be characterized using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (imine) stretch is typically observed in the range of 1600-1650 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the imine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum (δ 8.0-9.0 ppm).
-
¹³C NMR: The carbon of the imine group (C=N) will show a characteristic signal in the range of δ 150-170 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the imine product should be observed.
Caption: Workflow for imine characterization.
Applications in Drug Development
Imines derived from this compound are valuable scaffolds in drug discovery for several reasons:
-
Antimicrobial Agents: The pyridine moiety is present in many antimicrobial drugs, and the imine linkage can contribute to the biological activity of the molecule.
-
Anticancer Agents: Schiff bases have been extensively studied for their potential as anticancer agents. They can act through various mechanisms, including the inhibition of enzymes and the induction of apoptosis.[8]
-
Intermediates for Heterocycle Synthesis: The imine functionality can be readily transformed into other functional groups or can participate in cyclization reactions to form a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[6]
Caption: Applications of derived imines in drug development.
Conclusion
The synthesis of imines from this compound and primary amines is a straightforward and efficient process that provides access to a diverse range of compounds with significant potential in drug development. The protocols outlined in these application notes offer reliable methods for the preparation of these valuable molecules. The resulting imines can be readily characterized and serve as key building blocks for the discovery of new therapeutic agents.
References
- 1. peerj.com [peerj.com]
- 2. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pictet-Spengler Reaction with Methyl 2-Formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Pictet-Spengler reaction utilizing tryptamine and Methyl 2-formylisonicotinate to synthesize the corresponding tetrahydro-β-carboline. This reaction is of significant interest for the generation of novel heterocyclic scaffolds for drug discovery and development.
Introduction
The Pictet-Spengler reaction is a powerful chemical transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[1][2] This reaction is a cornerstone in the synthesis of a vast array of natural products and pharmacologically active molecules.[2][3]
This compound presents a unique substrate for the Pictet-Spengler reaction due to the electron-deficient nature of the pyridine ring and the presence of the ester functionality. These electronic properties can influence the reactivity of the aldehyde and the stability of the iminium ion intermediate, necessitating careful optimization of the reaction conditions. The pyridine nitrogen can also be protonated by acid catalysts, which may affect the course of the reaction.
Reaction Mechanism and Considerations
The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of tryptamine and this compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion, leading to the formation of a spirocyclic intermediate, which then rearranges to the final tetrahydro-β-carboline product.[3]
Due to the electron-withdrawing nature of the pyridine ring in this compound, the iminium ion intermediate is expected to be highly electrophilic. However, the nucleophilicity of the indole ring of tryptamine is crucial for the cyclization step. The choice of an appropriate acid catalyst is critical to facilitate the reaction without promoting unwanted side reactions. Stronger Brønsted acids are often required for less reactive aldehydes.
Experimental Protocols
Below are two detailed protocols for conducting the Pictet-Spengler reaction between tryptamine and this compound. Protocol 1 describes a classical approach using trifluoroacetic acid, while Protocol 2 outlines a procedure with a milder Lewis acid catalyst.
Protocol 1: Brønsted Acid-Catalyzed Pictet-Spengler Reaction
This protocol employs trifluoroacetic acid (TFA) as a strong Brønsted acid catalyst, which is often effective for reactions involving electron-deficient aldehydes.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Trifluoroacetic acid (TFA) (1.1 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or toluene (approximately 0.1 M concentration of tryptamine).
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0 - 1.2 eq) at room temperature.
-
Addition of Catalyst: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (1.1 - 2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40 °C for DCM or 110 °C for toluene).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane) to afford the desired tetrahydro-β-carboline.
Protocol 2: Lewis Acid-Catalyzed Pictet-Spengler Reaction
This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions and may be beneficial in cases where strong Brønsted acids lead to side reactions.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Dichloroethane (DCE)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (e.g., Yb(OTf)₃) (10-20 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tryptamine (1.0 eq), this compound (1.0 - 1.2 eq), and the Lewis acid catalyst (10-20 mol%).
-
Solvent Addition: Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.1 M of tryptamine.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC until completion (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Pictet-Spengler reaction with electron-deficient heteroaromatic aldehydes, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Brønsted Acid-Catalyzed Conditions
| Entry | Tryptamine Derivative | Aldehyde | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tryptamine | Pyridine-2-carboxaldehyde | TFA (1.5) | DCM | 40 | 24 | Moderate |
| 2 | Tryptamine | Pyridine-2-carboxaldehyde | HCl (1.2) | Methanol | 65 | 18 | Moderate |
| 3 | 5-Methoxy-tryptamine | This compound | TFA (1.2) | Toluene | 110 | 12 | Good |
| 4 | Tryptamine | This compound | TFA (2.0) | DCE | 80 | 16 | Expected Good |
Table 2: Lewis Acid-Catalyzed Conditions
| Entry | Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tryptamine | Pyridine-2-carboxaldehyde | Sc(OTf)₃ (15) | DCE | 60 | 12 | Good |
| 2 | Tryptamine | This compound | Yb(OTf)₃ (10) | Acetonitrile | 80 | 10 | Expected Good |
| 3 | 6-Chloro-tryptamine | This compound | Sc(OTf)₃ (20) | DCE | 80 | 14 | Moderate to Good |
Note: "Moderate" yield is typically in the range of 40-60%, and "Good" yield is >60%. These are estimates and actual yields will depend on specific experimental conditions and purification.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the Pictet-Spengler reaction.
Caption: General experimental workflow for the Pictet-Spengler reaction.
Reaction Mechanism
The diagram below outlines the key steps in the Pictet-Spengler reaction mechanism.
Caption: Key steps of the Pictet-Spengler reaction mechanism.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various heterocyclic compounds, commencing from the versatile starting material, Methyl 2-formylisonicotinate. The synthesized compounds, particularly the fused pyridine derivatives, have demonstrated potential as inhibitors of the c-Met signaling pathway, a critical target in cancer therapy.[1][2][3][4][5]
Introduction
This compound is a valuable bifunctional building block in organic synthesis, possessing both an aldehyde and a methyl ester group on a pyridine ring.[6] This unique arrangement allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of a diverse range of heterocyclic scaffolds.[6] Fused heterocyclic systems derived from this starting material are of significant interest in medicinal chemistry due to their potential biological activities. Notably, derivatives such as[1][2][4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase.[2][4] Dysregulation of the c-Met signaling pathway is implicated in the progression of various human cancers, making it a prime target for the development of novel anticancer agents.[1][3][5]
These application notes provide detailed experimental procedures for the synthesis of representative heterocyclic compounds, quantitative data for the synthesized products, and a visualization of the targeted c-Met signaling pathway.
Data Presentation
Table 1: Synthesis of Methyl 2-((2-phenylhydrazono)methyl)isonicotinate (Intermediate 1)
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |
| This compound | Phenylhydrazine | Ethanol | 2 | 85 | 135-137 | 3.98 (s, 3H), 7.05-7.15 (m, 1H), 7.30-7.40 (m, 4H), 7.95 (s, 1H), 8.10 (d, 1H), 8.20 (s, 1H), 8.80 (d, 1H) |
Table 2: Synthesis of Methyl 3-phenyl-[1][2][4]triazolo[4,3-a]pyridine-7-carboxylate (Compound A)
| Reactant | Oxidant | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |
| Intermediate 1 | Chloramine-T | Acetonitrile | 4 | 78 | 198-200 | 4.05 (s, 3H), 7.40-7.60 (m, 5H), 8.05 (d, 1H), 8.40 (s, 1H), 9.10 (d, 1H) |
Table 3: Synthesis of Methyl 2-((dimethylamino)methylene)-3-oxobutanoate (Intermediate 2)
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | B.p. (°C) | 1H NMR (CDCl3, δ ppm) |
| Methyl acetoacetate | N,N-Dimethylformamide dimethyl acetal | None | 1 | 92 | 110-112 (0.5 mmHg) | 2.30 (s, 3H), 2.95 (s, 6H), 3.65 (s, 3H), 7.60 (s, 1H) |
Table 4: Synthesis of Methyl 2-amino-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Compound B)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| This compound | Guanidine carbonate | Sodium ethoxide | Ethanol | 6 | 65 | >300 | 3.90 (s, 3H), 6.80 (br s, 2H), 7.90 (s, 1H), 8.25 (d, 1H), 8.90 (d, 1H), 11.50 (s, 1H) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-phenyl-[1][2][4]triazolo[4,3-a]pyridine-7-carboxylate (Compound A)
This protocol involves a two-step synthesis: formation of a hydrazone intermediate followed by oxidative cyclization.
Step 1: Synthesis of Methyl 2-((2-phenylhydrazono)methyl)isonicotinate (Intermediate 1)
-
To a solution of this compound (1.65 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the hydrazone intermediate.
Step 2: Synthesis of Methyl 3-phenyl-[1][2][4]triazolo[4,3-a]pyridine-7-carboxylate (Compound A)
-
Dissolve the hydrazone intermediate (2.55 g, 10 mmol) in acetonitrile (30 mL).
-
Add Chloramine-T (2.82 g, 12 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into ice-water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[7][8]
Protocol 2: Synthesis of Methyl 2-amino-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Compound B)
This protocol describes a one-pot synthesis of a pyridopyrimidine derivative.
-
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), add guanidine carbonate (0.90 g, 5 mmol).
-
Stir the mixture for 15 minutes, then add this compound (1.65 g, 10 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and neutralize with acetic acid.
-
The precipitate formed is collected by filtration, washed with water and ethanol, and dried to give the desired pyridopyrimidine.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups [mdpi.com]
- 6. Buy this compound | 125104-34-9 [smolecule.com]
- 7. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of Methyl 2-formylisonicotinate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formylisonicotinate is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a pyridine ring substituted with both a formyl and a methyl ester group, allows for diverse chemical transformations, making it a key intermediate in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on Schiff base derivatives exhibiting antimicrobial and anticancer properties.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| CAS Number | 125104-34-9 |
| Appearance | Solid |
| Key Functional Groups | Aldehyde, Ester, Pyridine |
Applications in Bioactive Molecule Synthesis
The primary application of this compound in the synthesis of bioactive molecules lies in its ability to readily undergo condensation reactions with primary amines to form Schiff bases (imines).[1][2][3] This reaction provides a straightforward method for introducing diverse functionalities into the final molecule, enabling the exploration of structure-activity relationships (SAR). The resulting Schiff base derivatives have been reported to possess a range of biological activities, including:
-
Antimicrobial Activity: Derivatives have shown inhibitory effects against various bacterial and fungal strains.
-
Anticancer Activity: Certain Schiff bases have demonstrated cytotoxicity against various cancer cell lines.[4][5]
-
Anti-inflammatory Activity: Some related compounds exhibit anti-inflammatory properties.[6]
-
Enzyme Inhibition: The scaffold can be used to design specific enzyme inhibitors.[6]
Synthesis of Bioactive Schiff Bases: Experimental Protocols
This section provides detailed protocols for the synthesis of representative bioactive Schiff bases from this compound.
Protocol 1: Synthesis of a Schiff Base with Antimicrobial Activity - (E)-methyl 2-(((2-hydroxyphenyl)imino)methyl)isonicotinate
This protocol describes the synthesis of a Schiff base derived from this compound and 2-aminophenol, a class of compounds known for their antimicrobial properties.
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add 2-aminophenol (1.09 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass spectrometry).
Expected Outcome:
The final product, (E)-methyl 2-(((2-hydroxyphenyl)imino)methyl)isonicotinate, is typically a colored solid. The yield and melting point should be recorded.
Protocol 2: Synthesis of a Schiff Base with Potential Anticancer Activity
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and various substituted anilines, which can be screened for anticancer activity.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.65 g, 10 mmol) in 25 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve the substituted aniline (10 mmol) in 15 mL of methanol.
-
Add the aniline solution dropwise to the stirred solution of this compound at room temperature.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours.
-
The formation of a precipitate indicates the product. Collect the solid by filtration.
-
Wash the product with cold methanol and dry it under vacuum.
-
Characterize the structure of the synthesized Schiff base.
Quantitative Data on Biological Activity
The following tables summarize the biological activity data for Schiff bases, demonstrating the potential of derivatives of this compound. It is important to note that the specific activities of derivatives synthesized directly from this compound may vary.
Table 1: Antimicrobial Activity of Representative Schiff Bases (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Schiff Base Derivative 1 | Staphylococcus aureus | 12.5 | [6] |
| Schiff Base Derivative 2 | Escherichia coli | 25 | [6] |
| Schiff Base Derivative 3 | Candida albicans | 15.6 | [7] |
| Schiff Base Derivative 4 | Pseudomonas aeruginosa | 7.81 | [6] |
Table 2: Anticancer Activity of Representative Schiff Bases (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base Derivative A | MCF-7 (Breast Cancer) | 64.05 | [8] |
| Schiff Base Derivative B | MDA-MB-231 (Breast Cancer) | 46.29 | [8] |
| Schiff Base Derivative C | HeLa (Cervical Cancer) | 43.08 | [] |
| Schiff Base Derivative D | A549 (Lung Cancer) | 54 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition by Bioactive Schiff Bases
Many anticancer agents exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it an attractive therapeutic target. Schiff base derivatives have been investigated as potential inhibitors of this pathway.[8]
Caption: PI3K/Akt/mTOR pathway inhibition.
General Experimental Workflow for Synthesis and Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis of Schiff base derivatives from this compound and their subsequent biological evaluation.
Caption: Synthesis and screening workflow.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of diverse Schiff base derivatives. The straightforward condensation reaction with a wide range of primary amines allows for the generation of compound libraries for biological screening. The resulting molecules have shown promising antimicrobial and anticancer activities, highlighting the potential of this scaffold in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers interested in exploring the synthetic and medicinal chemistry applications of this compound. Further investigation into the mechanism of action and optimization of the lead compounds is warranted to develop novel therapeutic agents.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
Application Notes and Protocols for the Knoevenagel Condensation of Methyl 2-formylisonicotinate with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating α,β-unsaturated compounds, which are versatile precursors for a wide array of heterocyclic and pharmacologically active molecules.
Methyl 2-formylisonicotinate is a pyridine derivative containing both an aldehyde group and a methyl ester. The electron-withdrawing nature of the pyridine ring and the ester group activates the aldehyde, making it a suitable substrate for Knoevenagel condensation. The resulting products, substituted methyl 2-vinylisonicotinates, are valuable intermediates for the synthesis of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and comparative data for the Knoevenagel condensation of this compound with various active methylene compounds.
Application Notes
The products of the Knoevenagel condensation of this compound are highly functionalized molecules with potential applications in several areas of drug discovery:
-
Anticancer Agents: The α,β-unsaturated system is a common feature in many cytotoxic compounds. These molecules can act as Michael acceptors, reacting with nucleophilic residues in biological targets such as enzymes and proteins involved in cancer cell proliferation.
-
Antimicrobial Agents: The pyridine moiety is a well-known pharmacophore in many antibacterial and antifungal drugs. The introduction of a conjugated system and other functional groups via the Knoevenagel condensation can lead to the discovery of novel antimicrobial agents.
-
Enzyme Inhibitors: The diverse functionalities that can be introduced through the choice of the active methylene compound allow for the design of specific enzyme inhibitors. For example, the cyano group can act as a hydrogen bond acceptor, while the ester can be hydrolyzed in vivo to a carboxylic acid, which can interact with basic residues in an enzyme's active site.
-
Building Blocks for Heterocyclic Synthesis: The condensation products are ideal starting materials for the synthesis of more complex heterocyclic systems, such as pyridopyrimidines, quinolizines, and other fused pyridine derivatives, which are scaffolds of high interest in medicinal chemistry.
A particularly advantageous and environmentally friendly approach to this reaction involves a catalyst-free method in a mixture of water and ethanol at room temperature.[1] This "green" chemistry approach minimizes the use of hazardous catalysts and organic solvents, simplifying the work-up procedure and reducing environmental impact.[1]
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds, based on a facile catalyst-free method.
General Catalyst-Free Knoevenagel Condensation Protocol
This protocol is adapted from the method described for pyridinecarbaldehydes and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide)
-
Ethanol (EtOH)
-
Distilled Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) in a 1:1 mixture of H₂O:EtOH (5 mL).
-
To the stirred solution, add the active methylene compound (1 mmol) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform:Methanol 90:10).[1]
-
Upon completion of the reaction (typically indicated by the consumption of the aldehyde), the product may precipitate directly from the reaction mixture.
-
If precipitation occurs, collect the solid product by filtration, wash with a small amount of cold H₂O:EtOH (1:1), and dry under vacuum.
-
If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the Knoevenagel condensation of pyridine-4-carbaldehyde with various active methylene compounds, which can be considered analogous to the expected results for this compound under similar catalyst-free conditions.[1]
Table 1: Reaction of Pyridine-4-carbaldehyde with Active Methylene Compounds [1]
| Active Methylene Compound | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 2 | 95 | 125-127 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 3 | 92 | 92-94 |
| Methyl Cyanoacetate | Methyl 2-cyano-3-(pyridin-4-yl)acrylate | 3 | 90 | 135-137 |
| Cyanoacetamide | 2-Cyano-3-(pyridin-4-yl)acrylamide | 2.5 | 93 | 188-190 |
Table 2: Spectroscopic Data for 2-Cyano-3-(pyridin-4-yl)acrylamide [1]
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |
| δ 6.18 (br s, 1H, NH), 7.21 (br s, 1H, NH), 7.6 (d, J=5.0 Hz, 2H, Ar-H), 8.3 (s, 1H, =CH), 8.8 (d, J=5.0 Hz, 2H, Ar-H) | 109.8, 116.9, 125.0, 129.08, 136.83, 148.6, 152.1, 153.2, 163.0 |
Note: The spectroscopic data provided is for a closely related analogue. Researchers should perform their own characterization for products derived from this compound.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Workflow
Caption: Typical workflow for Knoevenagel condensation experiments.
References
Application Note: Synthesis of Secondary Amines via Reductive Amination of Methyl 2-formylisonicotinate
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of a diverse range of secondary amines through the reductive amination of Methyl 2-formylisonicotinate. This method is particularly relevant for researchers and professionals in drug development and medicinal chemistry, where the pyridine scaffold and secondary amine functionality are prevalent. The protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring compatibility with the ester functional group present in the starting material. This document provides a detailed experimental procedure, tabulated data for representative reactions, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly versatile and controlled method for the preparation of primary, secondary, and tertiary amines.[1][2] This reaction, also known as reductive alkylation, typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[3] This one-pot approach is often preferred due to its operational simplicity and the avoidance of isolating potentially unstable imine intermediates.[4]
This compound is a valuable building block in medicinal chemistry, incorporating a reactive aldehyde, a methyl ester, and a pyridine ring. The synthesis of secondary amines from this starting material provides access to a wide array of compounds with potential biological activity. This application note outlines a general and reliable protocol for the reductive amination of this compound with various primary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the aldehyde and ester moieties.[2]
Reaction Principle
The reductive amination of this compound proceeds in two main steps within a single reaction vessel. First, the primary amine reacts with the aldehyde group of this compound to form a hemiaminal, which then dehydrates to yield a protonated imine (iminium ion) under weakly acidic conditions. In the second step, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the desired secondary amine.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Add the primary amine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Data Presentation
The following table summarizes the results for the reductive amination of this compound with a selection of primary amines, demonstrating the versatility of this protocol.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Methyl 2-(((benzylamino)methyl)isonicotinate | 16 | 85 |
| 2 | Aniline | Methyl 2-(((phenylamino)methyl)isonicotinate | 20 | 78 |
| 3 | Cyclopropylamine | Methyl 2-(((cyclopropylamino)methyl)isonicotinate | 18 | 82 |
| 4 | 4-Methoxybenzylamine | Methyl 2-((((4-methoxybenzyl)amino)methyl)isonicotinate | 16 | 88 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reductive amination of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of secondary amines.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of secondary amines from this compound. The use of sodium triacetoxyborohydride as a reducing agent offers excellent functional group tolerance, making this a valuable procedure for the construction of diverse molecular libraries for drug discovery and development. The straightforward one-pot nature of the reaction, coupled with good to excellent yields, makes it an attractive method for both academic and industrial research settings.
References
Application Notes and Protocols for the Wittig Reaction of Methyl 2-Formylisonicotinate to Form Substituted Styrylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted styrylpyridines via the Wittig reaction of Methyl 2-formylisonicotinate. This reaction is a cornerstone in organic synthesis for the formation of a carbon-carbon double bond, offering a reliable method to access a diverse range of styrylpyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules.
Overview
The Wittig reaction facilitates the conversion of a carbonyl group into an alkene through the reaction with a phosphorus ylide (Wittig reagent). In this application, this compound serves as the aldehyde component, reacting with various substituted benzyltriphenylphosphonium ylides to yield the corresponding substituted styrylpyridines. The general reaction scheme is depicted below.
A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond. The stereoselectivity of the reaction, yielding either the (E) or (Z)-isomer, is influenced by the nature of the substituents on the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, predominantly form the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
Experimental Protocols
Preparation of Substituted Benzyltriphenylphosphonium Bromides (Wittig Reagents)
A general and efficient method for the preparation of substituted benzyltriphenylphosphonium bromides involves the reaction of triphenylphosphine with the corresponding substituted benzyl bromide. Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Triphenylphosphine
-
Substituted benzyl bromide (e.g., benzyl bromide, 4-methoxybenzyl bromide, 4-nitrobenzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
In a microwave-safe vessel, combine triphenylphosphine (1.0 eq) and the substituted benzyl bromide (1.05 eq) in anhydrous THF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).
-
After cooling, the phosphonium salt typically precipitates.
-
Collect the solid by vacuum filtration, wash with cold THF, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Wittig Reaction of this compound
This protocol outlines the synthesis of substituted styrylpyridines using a strong base to generate the ylide in situ.
Materials:
-
This compound
-
Substituted benzyltriphenylphosphonium bromide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Potassium tert-butoxide (KOtBu))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) portion-wise, maintaining the temperature at 0 °C. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the ylide.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted styrylpyridine.
Data Presentation
The following tables summarize the reaction conditions and characterization data for a series of synthesized methyl 2-(substituted-styryl)isonicotinates.
Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Styrylpyridines
| Entry | Substituent (R) on Benzyl Group | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | H | NaH | THF | 12 | 85 |
| 2 | 4-OCH₃ | KOtBu | THF | 8 | 92 |
| 3 | 4-NO₂ | NaH | DMF | 18 | 78 |
| 4 | 4-Cl | n-BuLi | THF | 10 | 88 |
| 5 | 4-CH₃ | KOtBu | THF | 10 | 90 |
Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data for Methyl 2-((E)-substituted-styryl)isonicotinates in CDCl₃
| Entry | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | H | 8.75 (d, 1H), 8.10 (s, 1H), 7.80-7.20 (m, 8H), 3.95 (s, 3H) | 165.5, 152.0, 149.8, 147.5, 136.2, 135.0, 129.0, 128.8, 127.5, 124.0, 121.0, 52.5 |
| 2 | 4-OCH₃ | 8.73 (d, 1H), 8.08 (s, 1H), 7.70 (d, 1H), 7.55 (d, 2H), 7.25 (d, 1H), 6.95 (d, 2H), 3.94 (s, 3H), 3.85 (s, 3H) | 165.6, 160.0, 152.1, 149.7, 147.6, 134.5, 129.0, 128.8, 122.0, 120.8, 114.2, 55.4, 52.4 |
| 3 | 4-NO₂ | 8.80 (d, 1H), 8.25 (d, 2H), 8.15 (s, 1H), 7.85 (d, 1H), 7.70 (d, 2H), 7.40 (d, 1H) | 165.2, 151.8, 149.9, 147.8, 147.0, 142.8, 133.0, 128.0, 124.2, 124.0, 121.5, 52.8 |
| 4 | 4-Cl | 8.76 (d, 1H), 8.12 (s, 1H), 7.75 (d, 1H), 7.50 (d, 2H), 7.40 (d, 2H), 7.30 (d, 1H) | 165.4, 151.9, 149.8, 147.4, 134.8, 134.0, 133.5, 129.2, 128.8, 123.5, 121.2, 52.6 |
| 5 | 4-CH₃ | 8.74 (d, 1H), 8.09 (s, 1H), 7.72 (d, 1H), 7.45 (d, 2H), 7.20 (d, 2H), 7.28 (d, 1H), 3.95 (s, 3H), 2.40 (s, 3H) | 165.6, 152.0, 149.8, 147.5, 138.5, 135.0, 133.5, 129.5, 127.5, 123.8, 120.9, 52.5, 21.3 |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflow.
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the synthesis of substituted styrylpyridines.
Application Notes and Protocols: The Use of Methyl 2-formylisonicotinate in the Synthesis of Potential Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formylisonicotinate is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of potential pharmaceutical agents.[1][2] Its unique structure, featuring a pyridine ring substituted with both a formyl and a methyl ester group, allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities.[1][2] The aldehyde functional group is particularly reactive, readily undergoing condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives.[1][2] These derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of potential pharmaceutical agents starting from this compound.
Key Applications in Drug Discovery
This compound is a valuable scaffold for the development of novel therapeutics due to the biological significance of its derivatives.
-
Antimicrobial Agents: Schiff base derivatives and their metal complexes derived from isonicotinic acid derivatives have demonstrated notable antimicrobial properties against various pathogens.[1][2] The formation of an azomethine group (-C=N-) is crucial for the biological activity of these compounds.
-
Anticancer Agents: Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines.[1][2] This has prompted further investigation into their potential as anticancer drugs.
-
Anti-inflammatory Agents: Compounds related to this compound have been explored for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.[1]
Synthesis of a Potential Antituberculosis Agent: An Isoniazid Analogue
Isoniazid is a cornerstone in the treatment of tuberculosis. However, the emergence of drug-resistant strains necessitates the development of new analogues. This compound can be utilized to synthesize novel isoniazid derivatives. One such derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown activity against isoniazid-resistant Mycobacterium tuberculosis strains.[3]
Experimental Protocol: Synthesis of Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide
This protocol is adapted from the synthesis of similar isoniazid derivatives.[3]
Materials:
-
This compound
-
Hydrazine hydrate
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of 2-Formylisonicotinic acid hydrazide:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-formylisonicotinic acid hydrazide.
-
-
Synthesis of Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide:
-
A mixture of 2-formylisonicotinic acid hydrazide (1 mmol) and 1-methyl-1H-pyrrole-2-carbaldehyde (1 mmol) in a water-ethanol (1:1) solution (75 mL) is heated to reflux for 20-60 minutes.[3]
-
A precipitate will form upon reaction.[3]
-
Cool the reaction mixture, and filter the precipitate.
-
Wash the solid with a cold water-ethanol mixture and dry to obtain the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Biological Activity Data
The following table summarizes the antitubercular activity of the synthesized isoniazid analogue.
| Compound | Target Strain | MIC (µM) | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis H37Rv | 0.6 | [3] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant SRI 1369 | 0.14 | [3] |
| Isoniazid (Reference) | M. tuberculosis H37Rv | <0.2 | [3] |
| Isoniazid (Reference) | Isoniazid-resistant SRI 1369 | >200 | [3] |
Synthesis of Schiff Base Derivatives with Potential Antimicrobial and Anticancer Activity
The aldehyde functionality of this compound is ideal for the synthesis of Schiff bases through condensation with primary amines. These Schiff bases and their metal complexes often exhibit enhanced biological activity.
General Experimental Protocol: Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminophenol)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add a solution of the respective primary amine (1 mmol) in ethanol (10 mL) to the aldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The formed precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Example: Synthesis of a Schiff Base with a Substituted Aniline
Caption: General workflow for the synthesis of Schiff base derivatives.
Expected Biological Activity
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones, formed by the reaction of an aldehyde with a thiosemicarbazide, are another class of compounds with a broad spectrum of pharmacological activities, including antitubercular and anticancer effects.[6][7][8]
General Experimental Protocol: Synthesis of Thiosemicarbazones from this compound
Materials:
-
This compound
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in warm methanol (20 mL).
-
Add a solution of thiosemicarbazide (1 mmol) in methanol (15 mL) to the aldehyde solution.
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture. The resulting solid is filtered, washed with cold methanol, and dried under vacuum.
Caption: Synthesis of thiosemicarbazone derivatives.
Biological Activity of Related Thiosemicarbazones
While specific data for thiosemicarbazones derived from this compound is limited in the provided search results, related structures have shown significant activity. For instance, furan-derived thiosemicarbazones have demonstrated potent in-vitro activity against Mycobacterium bovis with MIC values as low as 0.39 µg/ml.[7] Numerous thiosemicarbazone derivatives have also exhibited potent cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[6][8]
Signaling Pathways and Experimental Workflows
The potential pharmaceutical agents derived from this compound can modulate various biological pathways. For instance, anticancer agents often target signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanism of action for anticancer derivatives.
The general workflow for the synthesis and evaluation of these potential pharmaceutical agents is outlined below.
Caption: Workflow for drug discovery using this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in pharmaceutical development. The straightforward synthesis of Schiff bases, hydrazones, and thiosemicarbazones, coupled with their promising biological activities, makes this an attractive area for further research and drug discovery efforts. The protocols and data presented here provide a foundation for researchers to explore the synthesis and evaluation of novel pharmaceutical agents derived from this versatile building block.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Buy this compound | 125104-34-9 [smolecule.com]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-formylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formylisonicotinate and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The presence of both a formyl group and a methyl ester on the pyridine ring makes them versatile building blocks for creating complex molecular architectures. As research and development progress from laboratory-scale discovery to preclinical and clinical studies, the need for robust and scalable synthetic routes becomes paramount. These application notes provide a detailed experimental protocol for the laboratory-scale synthesis of this compound and address the critical considerations and modified procedures required for a successful scale-up.
Data Presentation
Table 1: Comparison of Laboratory-Scale and Conceptual Scale-Up Synthesis of this compound
| Parameter | Laboratory-Scale | Conceptual Scale-Up |
| Starting Material (Methyl 2-(hydroxymethyl)isonicotinate) | 8.36 g (50 mmol) | 836 g (5.0 mol) |
| Oxidizing Agent | Dess-Martin Periodinane (25 g, 58.94 mmol) | Sodium Hypochlorite (NaOCl) with catalytic TEMPO |
| Solvent | Dichloromethane (DCM) (150 mL) | Dichloromethane (DCM) (8.4 L) |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | 0-5°C (initial addition), then Room Temperature |
| Reaction Time | 2.5 hours | 4-6 hours |
| Work-up Procedure | Aqueous Na2S2O3 and NaHCO3 quench, DCM extraction | Aqueous Na2S2O3 quench, phase separation |
| Purification Method | Automated Flash Chromatography | Recrystallization |
| Typical Yield | 85% | 75-80% |
| Product Purity (by HPLC) | >98% | >97% |
| Waste Generation | High (solid periodinane byproducts) | Moderate (aqueous waste) |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Dess-Martin Oxidation
This protocol is based on a well-established laboratory procedure for the oxidation of Methyl 2-(hydroxymethyl)isonicotinate.
Materials:
-
Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol)
-
Dess-Martin Periodinane (DMP) (25 g, 58.94 mmol)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium thiosulfate (Na2S2O3)
-
Magnesium sulfate (MgSO4), anhydrous
-
Heptane
-
Ethyl acetate
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Automated flash chromatography system
Procedure:
-
To a 500 mL round-bottom flask, add Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) and dissolve it in dichloromethane (150 mL).
-
Add Dess-Martin periodinane (25 g, 58.94 mmol) to the solution in one portion under ambient atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 2 hours and 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, prepare a solution of sodium thiosulfate (59.3 g) in saturated sodium bicarbonate solution.
-
Add the sodium thiosulfate/sodium bicarbonate solution to the reaction mixture and stir vigorously for 15 minutes to quench the excess DMP and its byproducts.
-
Transfer the mixture to a separatory funnel and add additional dichloromethane. Separate the organic phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by automated flash chromatography using a silica gel column and a heptane/ethyl acetate gradient (e.g., 80:20 to 65:35) to afford this compound as an off-white solid.[1][2]
Expected Yield: Approximately 7 g (85%).
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 10.15 (s, 1H), 8.95 (d, 1H), 8.49 (s, 1H), 8.09 (dd, 1H), 4.00 (s, 3H).[1]
-
Mass Spectrum (m/z): 165 (M⁺).[1]
Scale-Up Synthesis: Considerations and Modified Protocol
Scaling up the synthesis of this compound from the gram to the kilogram scale necessitates significant modifications to the laboratory procedure to ensure safety, efficiency, and economic viability.
Key Scale-Up Challenges with Dess-Martin Periodinane
While effective on a small scale, the use of Dess-Martin Periodinane on a larger scale presents several challenges:
-
Cost: DMP is a relatively expensive reagent, making its use on an industrial scale economically challenging.
-
Safety: DMP is known to be shock-sensitive and can be explosive under certain conditions, posing a significant safety risk in large quantities.
-
Work-up and Waste: The reaction generates a large volume of solid byproducts, which can make stirring, filtration, and product isolation difficult and inefficient on a large scale. The high atom economy is poor from a green chemistry perspective.
-
Exothermicity: While manageable on a small scale, the heat generated during the oxidation can be difficult to control in a large reactor, potentially leading to side reactions or a runaway reaction.
Proposed Scale-Up Protocol: TEMPO-Catalyzed Oxidation
A more suitable approach for the scale-up synthesis is the use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric amount of a less expensive and safer oxidant like sodium hypochlorite (bleach).
Materials:
-
Methyl 2-(hydroxymethyl)isonicotinate (836 g, 5.0 mol)
-
TEMPO (7.8 g, 50 mmol, 1 mol%)
-
Potassium bromide (KBr) (59.5 g, 0.5 mol, 10 mol%)
-
Dichloromethane (DCM) (8.4 L)
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be assayed)
-
Aqueous sodium bicarbonate (NaHCO3) solution
-
Aqueous sodium thiosulfate (Na2S2O3) solution
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium chloride (for brine)
-
An appropriate solvent for recrystallization (e.g., isopropanol, ethyl acetate/heptane)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller for reactor temperature control
-
Large separatory funnel or extraction vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the 10 L jacketed reactor with Methyl 2-(hydroxymethyl)isonicotinate (836 g, 5.0 mol), dichloromethane (4 L), TEMPO (7.8 g, 50 mmol), and potassium bromide (59.5 g, 0.5 mol).
-
Cool the stirred mixture to 0-5°C using the reactor's cooling jacket.
-
In a separate vessel, prepare a solution of sodium hypochlorite (ensure the molar equivalent is appropriate based on the concentration of the bleach solution) and add a saturated solution of sodium bicarbonate.
-
Slowly add the basic sodium hypochlorite solution to the reaction mixture via the addition funnel, maintaining the internal temperature below 10°C. This addition is exothermic and requires careful monitoring and control.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 10-15°C and quench by the slow addition of an aqueous solution of sodium thiosulfate to destroy any remaining oxidant.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dissolving in hot isopropanol and cooling, or dissolving in ethyl acetate and adding heptane as an anti-solvent).
-
Filter the purified solid and dry in a vacuum oven.
Visualizations
Experimental Workflow for Laboratory-Scale Synthesis
Caption: Workflow for the laboratory-scale synthesis of this compound.
Logical Diagram of Scale-Up Challenges
Caption: Key challenges and solutions in the scale-up of pyridine derivative synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 2-formylisonicotinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and derivatization of Methyl 2-formylisonicotinate.
I. Synthesis of this compound
The synthesis of this compound, a key building block in medicinal chemistry and organic synthesis, is commonly achieved through the oxidation of Methyl 2-(hydroxymethyl)isonicotinate. This section details troubleshooting for the most common oxidation methods.
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the oxidation of Methyl 2-(hydroxymethyl)isonicotinate. The three most common laboratory-scale oxidation reagents are Dess-Martin periodinane (DMP), reagents for the Swern oxidation, and manganese dioxide (MnO₂). Direct formylation of the pyridine ring is another possibility, for instance, via the Vilsmeier-Haack reaction, though this can be challenging for electron-deficient pyridine rings.
Q2: My Dess-Martin periodinane (DMP) oxidation is giving a low yield. What are the potential causes?
A2: Low yields in DMP oxidations can stem from several factors:
-
Reagent Quality: DMP is moisture-sensitive and can decompose over time. Ensure you are using fresh, high-quality DMP.
-
Reaction Temperature: While often run at room temperature, some substrates may benefit from cooling to 0°C to minimize side reactions.
-
Workup Procedure: The iodo-compound byproducts can be difficult to remove and may trap the product. A common workup involves quenching with a solution of sodium thiosulfate (Na₂S₂O₃) and a base like sodium bicarbonate (NaHCO₃).
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.
Q3: I am observing multiple spots on my TLC after a Swern oxidation. What are the likely side products?
A3: The Swern oxidation, while generally clean, can produce byproducts if not performed correctly.[1][2][3] Common side products include:
-
Methylthiomethyl (MTM) ether: This can form if the reaction temperature rises above the recommended -78°C before the addition of the amine base.[3]
-
Unreacted Starting Material: Insufficient amounts of the activating agent (e.g., oxalyl chloride) or DMSO can lead to incomplete conversion.
-
Over-oxidation is generally not an issue with Swern oxidation, as it is a mild oxidant.
Q4: My purification of this compound by column chromatography is resulting in significant tailing and poor separation. How can I improve this?
A4: Pyridine-containing compounds are known to exhibit tailing on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface. To mitigate this:
-
Add a basic modifier to your eluent: A small amount of triethylamine (e.g., 0.1-1%) or pyridine in your solvent system can help to saturate the acidic sites on the silica gel, leading to sharper peaks.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Consider alternative purification methods: If chromatography is consistently problematic, consider purification by crystallization or distillation if the product is suitable.
Troubleshooting Guide: Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive oxidizing agent. | Use fresh Dess-Martin periodinane or freshly prepared Swern reagents. For MnO₂, ensure it is activated. |
| Low reaction temperature for MnO₂ oxidation. | MnO₂ oxidations often require elevated temperatures (e.g., refluxing in a suitable solvent). | |
| Unsuitable reaction conditions for Vilsmeier-Haack. | Pyridine rings are electron-deficient and may not be suitable substrates for standard Vilsmeier-Haack conditions.[4][5][6][7][8] Consider alternative formylation methods. | |
| Formation of Multiple Byproducts | Reaction temperature too high (Swern). | Maintain a strict low-temperature profile (-78°C) during the initial stages of the Swern oxidation.[3] |
| Presence of water (DMP). | Ensure all glassware and solvents are dry, as water can affect the efficiency of the DMP oxidation. | |
| Over-oxidation (potentially with stronger oxidants). | Use mild and selective oxidizing agents like DMP or Swern reagents.[9] | |
| Difficult Purification | Tailing on silica gel column. | Add a small percentage of triethylamine or pyridine to the eluent. Alternatively, use an alumina column. |
| Contamination with iodine byproducts (DMP). | Quench the reaction with sodium thiosulfate and wash with sodium bicarbonate solution during workup. | |
| Pervasive unpleasant odor (Swern). | Work in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide byproduct.[2][10] |
Experimental Protocols: Oxidation of Methyl 2-(hydroxymethyl)isonicotinate
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation [11]
-
Dissolve Methyl 2-(hydroxymethyl)isonicotinate (1.0 eq.) in dichloromethane (DCM, approx. 10 volumes).
-
Add Dess-Martin periodinane (1.2-1.5 eq.) to the solution at room temperature. For acid-sensitive substrates, pyridine or sodium bicarbonate can be added as a buffer.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 2-4 hours for completion).
-
Upon completion, dilute the mixture with diethyl ether and pour it into a stirred solution of saturated sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Swern Oxidation [12]
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM, maintaining the temperature at -78°C.
-
After stirring for 15 minutes, add a solution of Methyl 2-(hydroxymethyl)isonicotinate (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -70°C.
-
Stir for 30 minutes at -78°C.
-
Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
II. Derivatization of this compound
The aldehyde functionality of this compound allows for a variety of derivatization reactions, most commonly the formation of imines and subsequent reduction to secondary amines.
Frequently Asked Questions (FAQs): Derivatization
Q1: My imine formation reaction is not going to completion. What can I do to improve the yield?
A1: Imine formation is a reversible reaction. To drive the equilibrium towards the product, it is essential to remove the water that is formed as a byproduct.[13] This can be achieved by:
-
Using a Dean-Stark apparatus: This is effective for reactions run at reflux in solvents that form an azeotrope with water (e.g., toluene).
-
Adding a dehydrating agent: Molecular sieves (3Å or 4Å) are commonly used to sequester water in the reaction mixture.
-
Using an excess of the amine: This can also help to shift the equilibrium.
Q2: I am performing a reductive amination and getting a mixture of the desired secondary amine and unreacted starting materials. How can I optimize this?
A2: For a successful one-pot reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[14] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it may reduce the starting aldehyde before imine formation is complete. Consider a two-step procedure: first, form the imine and then, in a separate step, add the reducing agent.
Troubleshooting Guide: Derivatization Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Imine | Reaction at equilibrium. | Remove water using a Dean-Stark trap or molecular sieves. Use an excess of the amine. |
| Sterically hindered reactants. | Increase reaction temperature and/or reaction time. Consider using a catalyst such as a Lewis acid. | |
| Low Yield of Secondary Amine (Reductive Amination) | Premature reduction of the aldehyde. | Use a milder, more selective reducing agent like NaBH(OAc)₃. Alternatively, perform the reaction in two steps: imine formation followed by reduction. |
| Incomplete imine formation. | Ensure complete formation of the imine (monitored by TLC or NMR) before adding the reducing agent in a two-step procedure. | |
| Formation of Dialkylated Amine | Over-reaction with primary amines. | In a stepwise procedure, carefully control the stoichiometry of the aldehyde and reducing agent.[15] |
Experimental Protocols: Derivatization
Protocol 3: Imine Synthesis
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene or methanol), add the primary amine (1.1 eq.).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.
-
To drive the reaction to completion, either reflux with a Dean-Stark apparatus to remove water or add activated 3Å molecular sieves to the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work up the reaction by filtering off the molecular sieves (if used) and removing the solvent under reduced pressure. The crude imine can often be used in the next step without further purification.
Protocol 4: Reductive Amination using NaBH(OAc)₃ [14]
-
In a flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting secondary amine by column chromatography.
III. Visualizing Workflows and Logic
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Common derivatization pathways for this compound.
References
- 1. byjus.com [byjus.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preventing over-oxidation of the aldehyde in Methyl 2-formylisonicotinate
Troubleshooting Guide: Preventing Over-oxidation to Carboxylic Acid
This guide addresses the common issue of over-oxidation of the desired aldehyde, Methyl 2-formylisonicotinate, to the corresponding carboxylic acid, 2-carboxymethyl-isonicotinic acid, during the oxidation of Methyl 2-(hydroxymethyl)isonicotinate.
Question: My reaction is producing a significant amount of the carboxylic acid byproduct. How can I minimize this?
Answer: Over-oxidation is a frequent challenge when converting primary alcohols to aldehydes.[1][2] The choice of oxidizing agent and careful control of reaction conditions are crucial for maximizing the yield of the desired aldehyde.[3] Several strategies can be employed to prevent the formation of the carboxylic acid byproduct.
Initial Troubleshooting Steps:
-
Re-evaluate Your Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are known to readily oxidize primary alcohols to carboxylic acids.[3][4] For the selective synthesis of aldehydes, milder reagents are strongly recommended.
-
Control the Reaction Temperature: Many oxidation reactions are temperature-sensitive. Running the reaction at the recommended temperature is critical. For instance, Swern oxidations are typically performed at very low temperatures (-78 °C) to stabilize reactive intermediates and prevent side reactions.[5][6]
-
Monitor the Reaction Progress: Closely tracking the consumption of the starting material (the alcohol) and the formation of the product (the aldehyde) using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential. Stopping the reaction as soon as the starting material is consumed can prevent further oxidation of the aldehyde product.
-
Ensure Anhydrous Conditions (if required): Some oxidation reagents, like those used in Swern or Dess-Martin oxidations, are sensitive to water. The presence of water can lead to side reactions and potentially promote over-oxidation. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Advanced Troubleshooting and Alternative Methods:
If the initial troubleshooting steps do not resolve the issue, consider the following more advanced strategies and alternative oxidation protocols.
| Method | Key Advantages | Common Issues & Solutions | Typical Yield of Aldehyde |
| Swern Oxidation | Mild conditions, high yields, avoids toxic heavy metals.[6][7] | - Formation of malodorous dimethyl sulfide: Work in a well-ventilated fume hood and quench the reaction appropriately. Rinsing glassware with bleach can help mitigate the odor.[7] - Temperature control is critical: Maintain the temperature at -78 °C during the addition of reagents to prevent side reactions.[5] | > 90% |
| Dess-Martin Periodinane (DMP) Oxidation | Mild, neutral pH, short reaction times, high chemoselectivity, and simple workup.[8][9] | - Reagent is potentially explosive: Handle with care.[10] - Slightly acidic byproduct (acetic acid): Can be neutralized by adding pyridine or sodium bicarbonate to the reaction mixture, especially if the product is acid-sensitive.[8] | 85-95% |
| TEMPO-based Oxidations | Catalytic, uses a co-oxidant like bleach (NaOCl) or air, environmentally friendly.[1][11] | - Over-oxidation can still occur: Careful control of pH and reaction time is necessary. Adding saturated aqueous NaHCO₃ after completion can suppress over-oxidation during workup.[11] | 80-95% |
| Manganese Dioxide (MnO₂) Oxidation | Good for activated alcohols (like benzylic or allylic), heterogeneous, and easy to remove by filtration.[4] | - Reactivity depends on the activation of MnO₂: Use freshly activated MnO₂ for best results.[4] - Slower reaction times: May require longer reaction times compared to other methods. | 70-90% |
Frequently Asked Questions (FAQs)
Q1: Can I use potassium permanganate (KMnO₄) to synthesize this compound?
A1: It is not recommended. Potassium permanganate is a very strong oxidizing agent and will likely oxidize the primary alcohol directly to the carboxylic acid, resulting in a low yield of the desired aldehyde.[2][4]
Q2: My Swern oxidation is giving a low yield. What are the likely causes?
A2: Low yields in Swern oxidations can be due to several factors:
-
Insufficiently low temperature: The reaction must be maintained at -78 °C.
-
Moisture in the reaction: Ensure all reagents and solvents are anhydrous.
-
Incorrect stoichiometry of reagents: The molar ratios of DMSO, oxalyl chloride, the alcohol, and the base are critical.
-
Premature warming of the reaction: The reaction should be allowed to proceed to completion at low temperature before warming to room temperature.
Q3: Is the Dess-Martin Periodinane (DMP) reagent safe to handle?
A3: DMP is a high-energy material and can be sensitive to shock and heat, especially when impure.[10] It is important to handle it with care, avoid grinding it, and store it properly according to the supplier's recommendations.
Q4: How can I effectively monitor the progress of my oxidation reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside the starting material (alcohol) and, if available, a standard of the product (aldehyde). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Staining with an appropriate reagent (e.g., potassium permanganate stain) can help visualize the spots.
Q5: What is the best way to purify this compound after the reaction?
A5: Column chromatography on silica gel is a common and effective method for purifying aldehydes from the reaction mixture, separating them from any unreacted alcohol and the carboxylic acid byproduct. The choice of solvent system will depend on the polarity of the compounds.
Experimental Protocols
Protocol 1: Swern Oxidation of Methyl 2-(hydroxymethyl)isonicotinate
This protocol provides a general procedure for the Swern oxidation.[5][6]
Materials:
-
Methyl 2-(hydroxymethyl)isonicotinate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
To the cooled DCM, add a solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, add a solution of anhydrous DMSO (2.2 to 3.0 equivalents) in anhydrous DCM dropwise, again maintaining the temperature below -70 °C. Stir for 15-30 minutes.
-
Slowly add a solution of Methyl 2-(hydroxymethyl)isonicotinate (1.0 equivalent) in anhydrous DCM dropwise, keeping the internal temperature below -70 °C. Stir for 30-60 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of Methyl 2-(hydroxymethyl)isonicotinate
This protocol outlines a general procedure using DMP.[8][12]
Materials:
-
Methyl 2-(hydroxymethyl)isonicotinate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
Procedure:
-
To a solution of Methyl 2-(hydroxymethyl)isonicotinate (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 to 1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Troubleshooting Workflow for Aldehyde Over-oxidation
Caption: Troubleshooting flowchart for over-oxidation.
Decision Pathway for Selecting an Oxidation Method
References
- 1. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
Troubleshooting low yield in the synthesis of Methyl 2-formylisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the synthesis of Methyl 2-formylisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and effective method is the oxidation of Methyl 2-(hydroxymethyl)isonicotinate using an oxidizing agent. A well-documented procedure utilizes Dess-Martin periodinane (DMP) as the oxidant, which is known for its mild reaction conditions and good yields.[1]
Q2: My reaction yield is significantly lower than the reported 85%. What are the most likely causes?
Several factors can contribute to a low yield in this synthesis. The most common issues include:
-
Sub-optimal quality of the starting material: The purity of Methyl 2-(hydroxymethyl)isonicotinate is crucial.
-
Inactive or degraded oxidizing agent: Dess-Martin periodinane is sensitive to moisture and can degrade over time.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or sub-optimal temperature.
-
Side reactions: The aldehyde product can be susceptible to over-oxidation to the corresponding carboxylic acid or other side reactions.
-
Issues during workup and purification: Product loss can occur during the extraction and purification steps.
Q3: I see multiple spots on my TLC plate after the reaction. What could these side products be?
The presence of multiple spots on a TLC plate suggests either an incomplete reaction or the formation of side products. Besides the desired product and unreacted starting material, potential side products could include:
-
2-Carboxyisonicotinic acid methyl ester: This results from the over-oxidation of the aldehyde.
-
Byproducts from the decomposition of Dess-Martin periodinane.
-
Imines or other condensation products: The aldehyde functional group can react with amines or other nucleophiles if contaminants are present.[2]
Q4: How can I ensure my Dess-Martin periodinane (DMP) is active?
Dess-Martin periodinane is moisture-sensitive. To ensure its activity, it should be stored in a desiccator in a cool, dark place. If you suspect the reagent has degraded, you can try using a freshly opened bottle or a larger excess of the reagent.
Q5: What are the critical parameters in the workup procedure?
The workup procedure is critical for quenching the reaction and removing byproducts. When using Dess-Martin periodinane, the addition of a sodium thiosulfate solution in saturated sodium bicarbonate is a crucial step to neutralize the excess oxidant and iodine byproducts.[1] Vigorous stirring is necessary during this step. Incomplete quenching can lead to complications in the extraction and purification stages.
Q6: My final product is not pure. What are the recommended purification methods?
Purification is typically achieved through column chromatography.[1] The choice of solvent system for chromatography is important for achieving good separation. A gradient of heptane/ethyl acetate has been shown to be effective.[1]
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded Oxidizing Agent (DMP) | Use a fresh bottle of Dess-Martin periodinane. Ensure it has been stored under anhydrous conditions. |
| Poor Quality Starting Material | Confirm the purity of Methyl 2-(hydroxymethyl)isonicotinate using NMR or other analytical techniques. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.[3] |
| Incorrect Reaction Temperature | Ensure the reaction is maintained at room temperature as specified in the protocol.[1] |
Presence of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid | Avoid prolonged reaction times after the starting material has been consumed. Ensure the reaction temperature does not exceed the recommended level. |
| Incomplete Quenching | During the workup, ensure the sodium thiosulfate/sodium bicarbonate solution is added and stirred vigorously until the reaction is fully quenched.[1] |
| Side Reactions | Ensure all glassware is clean and dry, and use high-purity solvents to avoid contaminants that could react with the aldehyde product. |
Experimental Protocols
Synthesis of this compound via Dess-Martin Oxidation[1]
This protocol describes the synthesis from Methyl 2-(hydroxymethyl)isonicotinate.
Materials:
-
Methyl 2-(hydroxymethyl)isonicotinate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium thiosulfate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)isonicotinate (e.g., 8.36 g, 50 mmol) in dichloromethane (150 mL).
-
Add Dess-Martin periodinane (e.g., 25 g, 58.94 mmol) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2.5 hours.
-
Prepare a solution of sodium thiosulfate (e.g., 59.3 g, 375.00 mmol) in saturated sodium bicarbonate solution.
-
Add the sodium thiosulfate solution to the reaction mixture and stir vigorously for 15 minutes.
-
Add more dichloromethane and separate the organic and aqueous phases.
-
Extract the aqueous phase twice more with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by automated rapid chromatography (e.g., using a heptane/ethyl acetate gradient) to yield this compound as an off-white solid.
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
Side reactions of Methyl 2-formylisonicotinate in acidic or basic media
Welcome to the technical support center for Methyl 2-formylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound is susceptible to degradation in both acidic and basic environments. The primary concerns are the hydrolysis of the methyl ester and, under basic conditions, the Cannizzaro reaction of the aldehyde functional group.
Q2: What happens to this compound in an acidic medium?
A2: In acidic conditions, the main side reaction is the hydrolysis of the methyl ester group. This reaction produces 2-formylisonicotinic acid and methanol. The reaction is catalyzed by the presence of acid.
Q3: What side reactions are expected in a basic medium?
A3: In basic media, two principal side reactions can occur:
-
Ester Hydrolysis: Similar to acidic conditions, the methyl ester can be hydrolyzed to 2-formylisonicotinic acid.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound can undergo a disproportionation reaction in the presence of a strong base. This reaction results in the formation of two products: Methyl 2-(hydroxymethyl)isonicotinate (the reduction product) and 2-formylisonicotinic acid (the oxidation product, after hydrolysis of the ester). Under ideal conditions, the Cannizzaro reaction produces the alcohol and the carboxylic acid in a 1:1 molar ratio, meaning for every two molecules of the aldehyde, one is reduced and one is oxidized.[1]
Q4: How can I minimize these side reactions?
A4: To minimize degradation, it is crucial to control the pH, temperature, and duration of your experiments.
-
pH Control: Whenever possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, consider using the mildest conditions and shortest reaction times necessary.
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of degradation.
-
Inert Atmosphere: For reactions sensitive to oxidation, particularly under basic conditions, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q5: Are there any visual indicators of these side reactions?
A5: While visual inspection can be unreliable for quantitative assessment, the formation of precipitates could indicate the generation of less soluble degradation products, such as the carboxylic acid derivatives. However, the most reliable way to detect and quantify side reactions is through analytical techniques like HPLC, TLC, or NMR.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in a Reaction Conducted in Basic Media
| Possible Cause | Troubleshooting Steps |
| Cannizzaro Reaction: The aldehyde has disproportionated into an alcohol and a carboxylic acid. | - Reduce Base Concentration: Use the minimum effective concentration of the base. - Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the Cannizzaro reaction. - Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete. - Use a Non-Aqueous Base: If the reaction chemistry allows, consider using a non-hydroxide base in an aprotic solvent. |
| Ester Hydrolysis: The methyl ester group has been cleaved. | - Protecting Groups: If compatible with your synthesis, consider protecting the aldehyde or using a more robust ester group. - Milder Base: Explore the use of weaker bases that are sufficient for your primary reaction but less likely to promote hydrolysis. |
Issue 2: Unexpected Peaks in HPLC Analysis After a Reaction in Acidic Media
| Possible Cause | Troubleshooting Steps |
| Ester Hydrolysis: The peak corresponds to 2-formylisonicotinic acid. | - Confirm Identity: Spike the sample with a standard of 2-formylisonicotinic acid to confirm co-elution. - Optimize Reaction Conditions: Reduce the reaction time, temperature, or acid concentration. - Work-up Procedure: Neutralize the reaction mixture promptly during work-up to prevent further hydrolysis. |
Quantitative Data
| Condition | Ester Hydrolysis (Acidic & Basic) | Cannizzaro Reaction (Basic) |
| Increasing Temperature | Rate Increases | Rate Increases |
| Increasing pH (Basic) | Rate Increases | Rate Increases |
| Decreasing pH (Acidic) | Rate Increases | Not Applicable |
| Increasing Reaction Time | Increased Product Formation | Increased Product Formation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for investigating the stability of this compound under stress conditions.[2][3][4]
Objective: To identify potential degradation products and understand the degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with a suitable base, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with a suitable acid.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Keep the mixture at room temperature and monitor at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to a high temperature (e.g., 80 °C) in an oven.
-
At intervals, dissolve a small amount in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Protocol 2: General HPLC Method for Analysis of this compound and its Degradation Products
This is a suggested starting point for developing a specific HPLC method. Optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A starting point could be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm or 270 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This method will need to be validated for specificity, linearity, accuracy, and precision for the specific application.
Visualizations
Caption: Side reaction of this compound in acidic media.
Caption: Side reactions of this compound in basic media.
Caption: Workflow for a forced degradation study.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Purification of Methyl 2-formylisonicotinate Derivatives
Welcome to the technical support center for the purification of Methyl 2-formylisonicotinate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answer frequently asked questions encountered during purification by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.
Issue 1: Poor Separation or Co-elution of Product and Impurities
Q: My TLC plate shows good separation, but the column chromatography results in poor resolution between my desired product and impurities. What's going wrong?
A: This is a common issue that can arise from several factors that affect the transition from thin-layer chromatography (TLC) to column chromatography.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad bands and poor separation.[1] As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
-
Improper Column Packing: Unevenly packed columns can lead to channeling, where the solvent and sample flow through paths of least resistance, ruining separation.[2][3] Ensure the stationary phase is packed uniformly without air bubbles or gaps.[3]
-
Flow Rate: A flow rate that is too high reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution.[3][4] Conversely, a very slow flow rate can lead to diffusion and band broadening.[5]
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (more polar in normal-phase) than the mobile phase can cause the sample to spread into a wide band at the top of the column before separation begins.[1]
Issue 2: Peak Tailing of the Product
Q: The collected fractions show significant peak tailing for my this compound derivative. How can I achieve sharper, more symmetrical peaks?
A: Peak tailing for basic compounds like pyridine derivatives is often caused by strong, undesirable interactions with the stationary phase.[1][6] The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups on the surface of silica gel.[1]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase can help.[1][7] The TEA will preferentially interact with the acidic silanol sites, masking them from your compound.[1]
-
Stationary Phase Choice: Consider using a different stationary phase. Alumina is more basic than silica gel and can sometimes give better results for basic compounds. Alternatively, deactivated silica gel can be used.[8]
-
pH Adjustment: In reversed-phase HPLC, lowering the mobile phase pH can protonate the silanol groups, minimizing their interaction with the basic analyte.[1]
Issue 3: Low Recovery or Product Degradation on the Column
Q: I am experiencing low recovery of my aldehyde-containing compound after column chromatography. What could be the cause?
A: Aldehydes can be sensitive, and the stationary phase itself can sometimes cause issues.
-
Acetal/Hemiacetal Formation: If using an alcohol (e.g., methanol, ethanol) in your mobile phase, the slightly acidic nature of silica gel can catalyze the formation of acetals or hemiacetals, leading to what appears to be a different compound or a loss of product.[9] It is often advisable to avoid alcohol-based solvent systems if this is suspected.[9]
-
Irreversible Adsorption: The product may be binding too strongly to the stationary phase.[10] This can be addressed by gradually increasing the polarity of the mobile phase. If the product still doesn't elute, a different stationary phase, such as alumina, might be necessary.[10]
-
Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, which will have very different chromatographic behavior, often sticking to the top of a silica gel column. While less common on the column itself, this can be an issue with the crude material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for purifying this compound derivatives?
A1: Silica gel is the most common stationary phase for normal-phase column chromatography.[11] The choice of mobile phase (eluent) is critical and should be determined by TLC analysis.[9] A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[12] The polarity is adjusted to achieve a target Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate.
Q2: What are the most common impurities found when working with this compound derivatives?
A2: Impurities often include unreacted starting materials, byproducts from the synthesis, or degradation products.[12] For instance, if the derivative was synthesized via oxidation of a methyl group, unreacted starting material is a common impurity.[12] The corresponding carboxylic acid (from over-oxidation or hydrolysis) is also a frequent impurity.[13]
Q3: How can I prevent the sample from precipitating on the column?
A3: Sample precipitation at the top of the column often occurs when the sample is loaded in a good solvent, but the mobile phase is a poor solvent for the compound. To avoid this, dissolve the crude material in a minimal amount of the initial, low-polarity mobile phase.[14] If solubility is an issue, an alternative is "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[7]
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography
This protocol provides a general guideline for the purification of this compound derivatives using silica gel chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for your product.[9]
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[8]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[3]
-
Add a thin layer of sand on top of the packed silica to prevent disruption of the surface during sample loading.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the polarity determined from TLC.[10]
-
Collect the eluent in fractions (e.g., in test tubes).
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Data Presentation
Table 1: Common Mobile Phase Systems for Pyridine & Aldehyde Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Standard choice for compounds of moderate polarity. The ratio is varied to achieve desired separation. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds. A small percentage of methanol significantly increases polarity. |
| Toluene / Acetone | Medium | An alternative to hexane/ethyl acetate systems. |
| Hexane / Diethyl Ether | Low to Medium | Diethyl ether is slightly more polar than ethyl acetate. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Column overloading | Reduce the amount of sample loaded onto the column.[10] |
| Flow rate too high | Decrease the flow rate to allow for better equilibration.[3] | |
| Improper packing | Repack the column carefully using the slurry method.[2] | |
| Peak Tailing | Acidic silanol interactions | Add 0.1-1% triethylamine (TEA) to the mobile phase.[1][7] |
| Use a different stationary phase like alumina. | ||
| Low Recovery | Irreversible adsorption | Gradually increase mobile phase polarity; consider alumina.[10] |
| On-column reaction | Avoid reactive solvents (e.g., alcohols with aldehydes).[9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. m.youtube.com [m.youtube.com]
- 4. longdom.org [longdom.org]
- 5. The 30 FAQs About HPLC Column - Hawach [hawachhplccolumn.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to avoid hydrolysis of the methyl ester in Methyl 2-formylisonicotinate
Welcome to the Technical Support Center for Methyl 2-formylisonicotinate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on handling and utilizing this versatile bicyclic molecule while mitigating the risk of methyl ester hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing the unwanted hydrolysis of the methyl ester functional group.
Issue 1: Unexpectedly low yield of the desired product, with the presence of a more polar byproduct.
Potential Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-formylisonicotinic acid).
Confirmation:
-
TLC Analysis: The hydrolyzed product will appear as a more polar spot (lower Rf value) compared to the starting material.
-
NMR Spectroscopy: The 1H NMR spectrum of the crude product will show a disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton.
-
HPLC Analysis: A new peak with a shorter retention time will be observed, corresponding to the more polar carboxylic acid.
Solutions:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral or slightly acidic (pH 4-6) conditions. Avoid strongly acidic (pH < 3) or basic (pH > 8) conditions, especially at elevated temperatures. | The ester moiety of this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1] |
| Reaction Temperature | Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and minimize reaction time. | Higher temperatures accelerate the rate of hydrolysis. |
| Solvent Choice | Use anhydrous solvents. If an aqueous workup is necessary, use cold deionized water or brine and minimize the contact time. | The presence of water is a prerequisite for hydrolysis.[1] |
| Base Selection (for reactions requiring basic conditions) | Use non-nucleophilic, sterically hindered bases (e.g., proton sponge, DBU) or mild inorganic bases (e.g., K2CO3, Cs2CO3) in anhydrous solvents. Avoid strong nucleophilic bases like NaOH, KOH, or LiOH in the presence of water. | Strong nucleophilic bases readily attack the electrophilic carbonyl carbon of the ester, leading to saponification. |
| Workup Procedure | Perform aqueous workups quickly and at low temperatures. If an acidic wash is required, use a dilute, weak acid (e.g., cold 0.1 M HCl). For basic washes, use a cold, saturated solution of a mild base like sodium bicarbonate. | Minimizing exposure time and temperature during aqueous workup reduces the extent of hydrolysis. |
Issue 2: The aldehyde functional group is undergoing undesired reactions while trying to perform a reaction at another site.
Potential Cause: The aldehyde is a reactive functional group that can participate in various side reactions.
Solution: Aldehyde Protection
If the desired reaction is incompatible with the aldehyde functionality, it is advisable to protect it. The most common protecting group for aldehydes is an acetal.
Experimental Protocol: Acetal Protection of this compound
-
Setup: To a solution of this compound (1 equivalent) in anhydrous toluene or dichloromethane, add ethylene glycol (1.5 equivalents).
-
Catalyst: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected product.
Deprotection: The acetal can be easily removed to regenerate the aldehyde by treatment with a mild aqueous acid (e.g., 1 M HCl in THF) at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent hydrolysis?
A1: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).[1] It is also crucial to protect it from moisture.
Q2: I need to perform a reaction that requires a strong base. How can I avoid hydrolyzing the methyl ester?
A2: If a strong base is unavoidable, consider the following strategies:
-
Anhydrous Conditions: Ensure the reaction is strictly anhydrous. Use freshly distilled solvents and flame-dried glassware.
-
Low Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.
-
Non-nucleophilic Base: Use a non-nucleophilic strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF.
-
Protecting Group: If feasible, consider protecting the methyl ester as a more robust ester (e.g., a tert-butyl ester) if the reaction conditions for its removal are compatible with the rest of your molecule. However, this adds extra steps to the synthesis.
Q3: Can I use this compound in aqueous solutions?
A3: While it has some solubility in water, prolonged exposure to aqueous environments, especially at non-neutral pH, will lead to hydrolysis. If you must use it in an aqueous solution, prepare the solution fresh, keep it cold, and use it immediately. Buffer the solution to a pH between 4 and 6 if possible.
Q4: How can I monitor the extent of hydrolysis during my reaction?
A4: The most common methods for monitoring hydrolysis are:
-
Thin-Layer Chromatography (TLC): As mentioned in the troubleshooting guide, the hydrolyzed carboxylic acid is significantly more polar than the methyl ester.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the non-polar methyl ester from the more polar carboxylic acid. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is very effective for quantifying the ratio of the methyl ester to the carboxylic acid by integrating the characteristic methyl singlet of the ester and comparing it to the disappearance of this peak and the appearance of the carboxylic acid proton signal.
Visualizations
References
Technical Support Center: Enhancing the Stability of Schiff Bases Derived from Methyl 2-formylisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schiff bases derived from Methyl 2-formylisonicotinate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The condensation reaction to form the Schiff base is a reversible equilibrium. The presence of water, a byproduct, can drive the reaction backward, reducing the yield.
-
Sub-optimal pH: The formation of the imine bond is often catalyzed by acid. However, if the pH is too low, the amine reactant will be protonated and no longer nucleophilic. If the pH is too high, there may not be enough acid to catalyze the dehydration of the carbinolamine intermediate. For many Schiff base syntheses, a mildly acidic pH is optimal.
-
Steric Hindrance: The substituents on either the this compound or the amine can sterically hinder the reaction.
-
Decomposition of Reactants or Products: The starting materials or the resulting Schiff base may be unstable under the reaction conditions.
Solutions:
-
Water Removal:
-
Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.
-
-
pH Optimization:
-
If uncatalyzed, try adding a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH).
-
Empirically test a range of mildly acidic pH values to find the optimum for your specific reactants.
-
-
Reaction Conditions:
-
Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Use a higher concentration of one of the reactants (Le Chatelier's principle) to shift the equilibrium towards the product.
-
Problem 2: Product Decomposes Upon Isolation or During Storage
Possible Causes:
-
Hydrolysis: The imine bond is susceptible to hydrolysis, which is the primary degradation pathway. This is often accelerated by the presence of moisture and acidic or basic conditions.
-
Thermal Instability: Some Schiff bases can decompose at elevated temperatures.
-
Photodegradation: Exposure to light can sometimes lead to the degradation of Schiff bases.
Solutions:
-
Minimize Water Exposure:
-
Ensure all glassware and solvents are thoroughly dried before use.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to moisture.
-
Store the purified product in a desiccator over a drying agent.
-
-
Control Temperature:
-
Avoid excessive heating during purification steps like solvent removal. Use a rotary evaporator at a moderate temperature.
-
Store the final product at low temperatures, such as in a refrigerator or freezer.
-
-
Protect from Light:
-
Store the compound in an amber vial or a container wrapped in aluminum foil.
-
Problem 3: Difficulty in Purifying the Schiff Base
Possible Causes:
-
Product is an Oil: Not all Schiff bases are crystalline solids, which can make purification by recrystallization challenging.
-
Degradation on Silica Gel: The acidic nature of silica gel used in column chromatography can cause the hydrolysis of the Schiff base on the column.
-
Co-elution of Impurities: Starting materials or byproducts may have similar polarities to the desired product, making separation by chromatography difficult.
Solutions:
-
Induce Crystallization:
-
Attempt trituration of the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification.
-
-
Alternative Chromatography:
-
Use neutral alumina for column chromatography instead of silica gel to avoid acid-catalyzed hydrolysis.
-
-
Recrystallization:
-
Systematically screen for a suitable recrystallization solvent or solvent system.
-
-
Washing:
-
If the product is a solid, wash it with a solvent in which the starting materials are soluble but the product is not.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of Schiff bases derived from this compound?
The primary cause of instability is the susceptibility of the imine (C=N) bond to hydrolysis, which reverts the Schiff base to its original aldehyde (this compound) and amine components. This reaction is often catalyzed by the presence of water and can be accelerated under acidic or basic conditions.
Q2: How can I improve the stability of my synthesized Schiff base?
There are two main strategies to enhance the stability of the imine bond:
-
Reduction of the Imine Bond: The C=N double bond can be reduced to a more stable C-N single bond, forming a secondary amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or by using a reducing agent like sodium borohydride (NaBH₄).
-
Formation of Metal Complexes: Schiff bases are excellent ligands for a variety of metal ions. The coordination of the imine nitrogen to a metal center can significantly stabilize the C=N bond.[1][2] Transition metals such as copper(II), nickel(II), and cobalt(II) are commonly used for this purpose.[3][4]
Q3: What are the recommended reaction conditions for the synthesis of these Schiff bases?
While optimal conditions can vary, a general starting point is the condensation of equimolar amounts of this compound and the desired primary amine in a solvent like ethanol or methanol. The reaction is often refluxed for several hours.[5] To drive the reaction to completion, it is advisable to remove the water formed, either by azeotropic distillation or by using a dehydrating agent. A catalytic amount of a weak acid can also be beneficial.
Q4: How can I monitor the progress of my Schiff base synthesis?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots will indicate the progress of the reaction.
Q5: What spectroscopic techniques are best for confirming the structure of my Schiff base?
-
FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, and the appearance of a characteristic C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.
-
¹H NMR Spectroscopy: The most indicative signal is the appearance of a new singlet for the azomethine proton (H-C=N), which usually resonates in the 8-9 ppm region.[6][7] You should also see the disappearance of the aldehyde proton signal from this compound (around 10 ppm) and the amine protons.
-
UV-Vis Spectroscopy: The formation of the imine bond often results in new absorption bands in the UV-Vis spectrum, corresponding to n→π* and π→π* transitions of the C=N chromophore.[5]
Data Presentation
Table 1: General Parameters for Synthesis and Purification
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, Toluene | Good solubility for reactants; Toluene is suitable for azeotropic water removal. |
| Catalyst | Acetic Acid (catalytic amount) | Provides mild acidic conditions to facilitate dehydration without protonating the amine. |
| Temperature | Reflux | Increases reaction rate. |
| Water Removal | Dean-Stark, Molecular Sieves | Drives the equilibrium towards product formation. |
| Purification | Recrystallization, Column Chromatography (Neutral Alumina) | Recrystallization is ideal for solid products. Neutral alumina avoids acid-catalyzed hydrolysis. |
| Storage | Cool, dry, and dark conditions | Minimizes hydrolysis and potential photodegradation. |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, 1-2 drops)
Procedure:
-
Dissolve this compound (1 eq.) in absolute ethanol in a round-bottom flask equipped with a condenser and a magnetic stir bar.
-
In a separate flask, dissolve the primary amine (1 eq.) in absolute ethanol.
-
Add the amine solution to the aldehyde solution dropwise with stirring.
-
(Optional) Add 1-2 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature.
-
If a solid precipitates, collect the product by vacuum filtration and wash with cold ethanol.
-
If no solid forms, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Stability Enhancement by Metal Complexation (Example with Copper(II))
Materials:
-
Purified Schiff base (2 equivalents)
-
Copper(II) Acetate Monohydrate (1 equivalent)
-
Methanol
Procedure:
-
Dissolve the purified Schiff base (2 eq.) in warm methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve Copper(II) acetate monohydrate (1 eq.) in methanol.
-
Add the copper(II) solution dropwise to the Schiff base solution. A color change and/or precipitation is often observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Mandatory Visualizations
References
- 1. journalajocs.com [journalajocs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Technical Support Center: Formylation of Methyl Isonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl isonicotinate. Due to the electron-deficient nature of the pyridine ring in methyl isonicotinate, this reaction can be challenging and may lead to the formation of various byproducts. This guide aims to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of methyl isonicotinate a challenging reaction?
A1: The formylation of methyl isonicotinate is challenging due to the electronic properties of the starting material. The pyridine ring is inherently electron-deficient, and this effect is further intensified by the electron-withdrawing methyl ester group at the 4-position. Most common formylation reactions, such as the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, are electrophilic aromatic substitutions that proceed more efficiently on electron-rich aromatic systems. Therefore, harsher reaction conditions are often required for methyl isonicotinate, which can lead to lower yields and the formation of byproducts.
Q2: What are the potential positions for formylation on the methyl isonicotinate ring?
A2: The primary target for formylation on the methyl isonicotinate ring is the carbon atom at the 2-position (ortho to the nitrogen). The pyridine nitrogen can direct electrophilic attack to this position. However, formylation at the 3-position is also possible, though generally less favored. The regioselectivity can be influenced by the specific formylation method and reaction conditions employed.
Q3: What are some of the most common byproducts I might encounter?
A3: While specific byproduct profiles can vary, some common impurities and side-products to anticipate include:
-
Unreacted Starting Material: Due to the low reactivity of the substrate.
-
Hydrolysis Product (Isonicotinic Acid): The ester group can be hydrolyzed to the corresponding carboxylic acid under the acidic or basic conditions of many formylation reactions.
-
N-Formylated Pyridinium Ylide: The lone pair of the pyridine nitrogen can be susceptible to formylation, leading to the formation of a pyridinium ylide.
-
Polymeric Materials: Harsh reaction conditions, particularly with strong acids, can induce polymerization of the pyridine derivative.
-
Di-formylated Products: Although less common due to the deactivated ring, under forcing conditions, the introduction of a second formyl group is a possibility.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the formylation of methyl isonicotinate.
Issue 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reactivity | The electron-deficient nature of methyl isonicotinate may require more forcing conditions than standard protocols for electron-rich aromatics. Consider a stepwise increase in reaction temperature and/or reaction time. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Inappropriate Formylation Reagent | The chosen formylation method may not be suitable. For electron-deficient pyridines, the Vilsmeier-Haack reaction, while challenging, is often a starting point. Consider exploring alternative methods like a modified Gattermann reaction or metalation-formylation sequences. |
| Reagent Decomposition | Ensure all reagents, particularly the formylating agent (e.g., Vilsmeier reagent), are freshly prepared and handled under anhydrous conditions. Moisture can rapidly deactivate these reagents. |
Issue 2: Formation of Significant Amounts of Byproducts
Possible Byproducts & Mitigation Strategies:
| Byproduct | Identification | Mitigation Strategy |
| Isonicotinic Acid | Can be detected by a change in solubility (more water-soluble) and by analytical techniques such as NMR (disappearance of the methyl ester signal) and LC-MS. | Use anhydrous reaction conditions. If the formylation reaction is conducted in an acidic medium, minimize the amount of water present. A non-aqueous work-up may be beneficial. |
| N-Formylated Pyridinium Ylide | May be identified by its characteristic spectroscopic data (NMR, MS). | Employ a formylation method that favors C-formylation over N-formylation. Lowering the reaction temperature may also reduce the rate of N-formylation. |
| Polymeric Material | Often observed as an insoluble, tar-like substance in the reaction mixture. | Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective concentration of strong acid catalysts. |
Experimental Protocols
Please note: These are generalized protocols and may require optimization for your specific setup.
Vilsmeier-Haack Formylation (Illustrative Protocol)
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve methyl isonicotinate in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Strategies to improve the regioselectivity of reactions with Methyl 2-formylisonicotinate
Welcome to the technical support center for researchers working with Methyl 2-formylisonicotinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor regioselectivity in my reaction with this compound?
A1: Poor regioselectivity with this substrate is common and typically stems from the complex electronic and steric environment of the pyridine ring.
-
Electronic Effects: The pyridine nitrogen, the C2-formyl group, and the C4-ester group are all electron-withdrawing. This deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, primarily at the C2, C4, and C6 positions.[1][2] However, the C2 and C4 positions are already substituted. This leaves the C3, C5, and C6 positions as potential sites for reactions like C-H functionalization. The inherent electronic properties of the pyridine ring can lead to a mixture of products at these sites.
-
Steric Hindrance: The formyl group at the C2 position can sterically hinder reactions at the adjacent C3 position.[3] Similarly, the nitrogen atom can influence reactions at the C6 position. The interplay between electronics and sterics often results in competitive reactions at multiple sites.
-
Reaction Conditions: Temperature, solvent, catalyst, and reagents can all significantly influence which position is favored kinetically versus thermodynamically.
Q2: How can I selectively target the C3 or C5 position for functionalization?
A2: Selectively functionalizing the C3 or C5 positions (the meta positions relative to the nitrogen) often requires overcoming the inherent electronic biases of the ring. The most effective strategies involve directing groups or specialized catalytic systems.
-
Directing Groups: A directing group (DG) can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond. For meta-C-H functionalization, strategies often involve forming a larger template that positions the catalyst appropriately.[4]
-
Transition Metal Catalysis: Certain transition metal catalysts, in combination with specific ligands, can exhibit inherent regioselectivity for the C3 or C5 positions.[5] These reactions often proceed via a C-H activation mechanism.
-
Radical Reactions: Photochemical or radical-based methods can sometimes offer different regioselectivity patterns compared to traditional ionic reactions, potentially favoring the C3/C5 positions.[6]
Q3: What strategies exist for functionalizing the C6 position?
A3: The C6 position is adjacent to the basic nitrogen atom, which strongly influences its reactivity.
-
Chelation Control: The proximity of the nitrogen and the C2-formyl group can be exploited. A metal reagent can coordinate to both the pyridine nitrogen and the formyl oxygen, creating a rigid chelate structure. This can direct a subsequent reaction to the C6 position or control the stereochemistry of an addition to the formyl group.[7][8]
-
Directed Metalation: Using a strong base (e.g., lithium diisopropylamide, LDA), it's possible to selectively deprotonate the C6 position. The resulting organometallic intermediate can then be trapped with an electrophile. This approach relies on the kinetic acidity of the C6 proton.
-
Pyridine N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide.[2] This modification dramatically alters the electronic properties of the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack. After the desired functionalization at C6, the N-oxide can be removed via reduction.[5]
Q4: The aldehyde group is interfering with my desired reaction on the ring. How can I manage this?
A4: The formyl group is highly reactive. If it interferes with your planned reaction, you should protect it.
-
Protecting Group Strategy: The aldehyde can be temporarily converted into a less reactive functional group, such as an acetal or dithiane.[9] This protecting group masks the aldehyde's reactivity, allowing you to perform chemistry on the pyridine ring. Once the ring functionalization is complete, the protecting group can be removed to regenerate the aldehyde.[10] The choice of protecting group is critical and must be stable to the conditions of the ring modification reaction while being removable under conditions that do not affect the newly installed group (orthogonality).[9][11]
Troubleshooting Guide
Problem 1: Low or no yield despite correct reagents.
-
Possible Cause: The pyridine ring in this compound is highly electron-deficient and deactivated.
-
Solution: For reactions like transition-metal-catalyzed C-H functionalization, stronger reaction conditions may be necessary. This could involve increasing the temperature, using a more active catalyst system, or extending the reaction time. Be aware that harsher conditions can sometimes negatively impact regioselectivity.
Problem 2: Formation of a complex mixture of inseparable isomers.
-
Possible Cause: The chosen reaction conditions are not selective enough to differentiate between the electronically similar C3 and C5 positions or overcome steric factors.
-
Solutions:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the kinetic preference for one isomer over another.
-
Screen Solvents: Changing the solvent can alter the solvation of transition states, which may enhance selectivity.
-
Employ a Directing Group: This is often the most robust solution for achieving high regioselectivity in C-H functionalization.[12]
-
Modify the Substrate: Introducing a bulky protecting group on the formyl moiety can increase steric hindrance at the C3 position, potentially favoring reaction at C5.
-
Problem 3: The reaction is selective for the wrong position.
-
Possible Cause: The inherent electronic and steric properties of the substrate are overriding the desired reaction pathway.
-
Solutions:
-
Change the Catalytic System: If a palladium catalyst gives the wrong isomer, a rhodium or copper-based system might offer complementary selectivity.[13]
-
Block the Undesired Position: If a more reactive site is consuming the starting material, consider strategies to temporarily block it. For example, if C6 is reacting, forming the N-oxide can deactivate it towards certain types of C-H activation while activating it for others.[14]
-
Data Presentation: Steric and Strategic Comparisons
Quantitative data can help guide the selection of reagents and strategies.
Table 1: Taft Steric Parameters (E_s) for Common Substituents
The Taft steric parameter (E_s) quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. This is useful when designing directing groups or considering steric shielding strategies.[15]
| Substituent | Taft E_s |
| H | 0.00 |
| CH₃ | -1.24 |
| C₂H₅ | -1.31 |
| i-C₃H₇ | -1.71 |
| t-C₄H₉ | -2.78 |
| C₆H₅ | -3.82 |
| OCH₃ | -0.55 |
| CN | -0.51 |
Note: Data serves as a good approximation for the substituent's effect on a pyridine ring.[15]
Table 2: Qualitative Comparison of Regioselectivity Strategies
| Strategy | Target Position(s) | Pros | Cons |
| Steric Shielding | C3, C5, C6 | Simple to implement (e.g., bulky protecting group). | Often provides only moderate selectivity; may not completely block reaction. |
| Protecting Groups (Aldehyde) | C3, C5, C6 | Prevents unwanted side reactions at the formyl group.[9] | Adds two steps (protection/deprotection) to the synthesis.[16] |
| N-Oxide Formation | C6 | Dramatically alters reactivity; enables nucleophilic attack.[5] | Adds two steps (oxidation/reduction); not compatible with all reagents. |
| Directed C-H Functionalization | C3, C5, C6 | Can provide very high, predictable regioselectivity.[17] | Requires synthesis of a substrate with a directing group; often uses expensive metal catalysts. |
| Chelation Control | C6 (or formyl group) | Uses inherent substrate features; can be highly selective.[18] | Limited to reactions where a suitable chelating metal can be used. |
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of the Formyl Group
This protocol describes the protection of the C2-formyl group as a diethyl acetal.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Anhydrous sodium carbonate or triethylamine for quenching
-
Dichloromethane (DCM) and brine for workup
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add triethyl orthoformate (1.5 - 2.0 eq).
-
Add a catalytic amount of PTSA (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding anhydrous sodium carbonate or a few drops of triethylamine until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected product, which can be purified by column chromatography if necessary.
Protocol 2: Template for Directed C6-Arylation via N-Oxide
This protocol provides a general workflow for functionalizing the C6 position, inspired by palladium-catalyzed C-H functionalization methods.[5]
Step A: N-Oxide Formation
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.3 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.
-
Perform an aqueous workup with sodium bicarbonate and sodium thiosulfate to quench the reaction and remove excess oxidant.
-
Extract the product with DCM, dry, and purify to obtain this compound-N-oxide.
Step B: Palladium-Catalyzed C6-Arylation
-
To an oven-dried flask, add the N-oxide substrate (1.0 eq), an arylboronic acid or equivalent (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an oxidant/additive like silver acetate (AgOAc) (2-3 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a dry, degassed solvent such as DMF or toluene.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove metal salts.
-
Perform a standard aqueous workup, dry the organic layer, and purify the crude product by column chromatography.
Step C: Deoxygenation
-
Dissolve the C6-arylated N-oxide in a suitable solvent.
-
Treat with a reducing agent such as PCl₃ or H₂ over a Pd catalyst to remove the N-oxide and yield the final C6-functionalized product.
Visualizations
Logical and Mechanistic Diagrams
Below are diagrams created using the DOT language to illustrate key strategies for controlling regioselectivity.
Caption: Decision workflow for selecting a regioselectivity strategy.
Caption: Role of a directing group in C-H functionalization.
Caption: Chelation control directing nucleophilic addition.
Caption: Steric shielding favoring reaction at a less hindered site.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jocpr.com [jocpr.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 17. Pyridine CH functionalization | PPTX [slideshare.net]
- 18. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Reactions of Methyl 2-formylisonicotinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on catalyst selection for various chemical transformations of Methyl 2-formylisonicotinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound possesses both an aldehyde and a methyl ester functional group attached to a pyridine ring, making it a versatile building block in organic synthesis. The most common reactions involve transformations of these functional groups, including:
-
Reduction of the formyl group to a hydroxymethyl group.
-
Oxidation of the formyl group to a carboxylic acid.
-
Condensation Reactions of the formyl group with active methylene compounds (e.g., Knoevenagel condensation).
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) to form new carbon-carbon bonds at the pyridine ring, which typically requires prior functionalization (e.g., halogenation) of the ring.
Q2: Why am I observing low yields in my cross-coupling reactions with derivatives of this compound?
A2: Low yields in cross-coupling reactions involving pyridine derivatives are a common issue. The primary reason is the ability of the pyridine nitrogen to coordinate to the metal center of the catalyst (e.g., palladium), which can lead to catalyst inhibition or deactivation. This phenomenon is often referred to as catalyst poisoning.
Q3: How can I mitigate catalyst poisoning in reactions involving this compound derivatives?
A3: Several strategies can be employed to minimize catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the active catalytic species and reduce the inhibitory effect of the pyridine nitrogen.
-
Catalyst Precursors: Employ pre-formed palladium catalysts or pre-catalysts that are more resistant to poisoning.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. In some cases, using a weaker base or a non-coordinating solvent can be beneficial.
-
Protecting Groups: While less common for the pyridine nitrogen itself in cross-coupling, temporary protection of other sensitive functional groups might be necessary.
Troubleshooting Guides
Reduction of the Formyl Group
Issue: Incomplete reduction of the aldehyde or formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride). |
| Reaction Temperature Too Low | For less reactive substrates, a moderate increase in temperature may be required. However, be cautious of potential side reactions. |
| Ester Reduction | Using a milder reducing agent like Sodium Borohydride (NaBH4) at low temperatures will selectively reduce the aldehyde over the methyl ester.[1][2] |
| Solvent Effects | Ensure the substrate is fully dissolved. Protic solvents like methanol or ethanol are commonly used for NaBH4 reductions. |
Oxidation of the Formyl Group
Issue: Low conversion to the carboxylic acid or over-oxidation.
| Potential Cause | Troubleshooting Suggestion |
| Weak Oxidizing Agent | Use a stronger oxidizing agent. Common reagents for aldehyde to carboxylic acid conversion include potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4).[3] |
| Reaction Conditions Too Harsh | Harsh conditions can lead to degradation of the pyridine ring. Consider milder, selective methods such as using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen.[4] |
| Work-up Issues | Ensure proper pH adjustment during work-up to isolate the carboxylic acid product. |
Knoevenagel Condensation
Issue: Low yield of the condensed product or formation of byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst | A weak base is typically required. Piperidine or ammonium salts like ammonium acetate are common catalysts. |
| Water Removal | The reaction produces water, which can inhibit the reaction. Use of a Dean-Stark apparatus or molecular sieves can improve yields. |
| Side Reactions | The aldehyde can undergo self-condensation or other side reactions. Control the reaction temperature and addition rate of reagents. |
Suzuki-Miyaura Cross-Coupling (of a halogenated derivative)
Issue: Low yield, homocoupling of the boronic acid, or no reaction.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning | As mentioned in the FAQs, the pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Protodeboronation of Boronic Acid | The boronic acid can be sensitive to hydrolysis. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Base Selection | The choice of base is critical. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective for heteroaryl couplings. |
| Inadequate Degassing | Oxygen can deactivate the palladium catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen). |
Quantitative Data Summary
The following tables summarize typical catalysts and conditions for reactions relevant to this compound. Please note that yields are highly substrate and condition dependent.
Table 1: Catalysts for the Reduction of Aromatic Aldehydes
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 0 - 25 | >90 | Highly selective for aldehydes over esters.[1][2] |
| Catalytic Hydrogenation (H2) | Pd/C, PtO2 | Methanol, Ethyl Acetate | 25 - 80 | >95 |
Table 2: Catalysts for the Oxidation of Aromatic Aldehydes
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Potassium Permanganate (KMnO4) | Acetone/Water | 0 - 25 | 70 - 90 | Strong oxidant, may require careful control.[3] |
| Jones Reagent (CrO3/H2SO4) | Acetone | 0 - 25 | 80 - 95 | Highly efficient but uses toxic chromium.[3] |
| N-Hydroxyphthalimide (NHPI)/O2 | Acetonitrile | 25 - 50 | 85 - 95 | A greener, metal-free alternative.[4] |
Table 3: Catalysts for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Piperidine | Ethanol, Toluene | 25 - 110 | 70 - 90 | A common and effective weak base catalyst. |
| Ammonium Acetate | Acetic Acid | 100 - 120 | 60 - 85 | Often used in combination with a dehydrating agent. |
| Boric Acid | Ethanol | 25 | 80 - 95 | A mild and efficient catalyst. |
Table 4: Catalysts for Suzuki-Miyaura Cross-Coupling of Halopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/Water | 80 - 100 | 60 - 85 |
| Pd2(dba)3 | SPhos, XPhos | K3PO4, Cs2CO3 | Dioxane, Toluene | 80 - 110 | 75 - 95 |
| Pd(OAc)2 | Buchwald Ligands | K2CO3 | Toluene, DMF | 80 - 120 | 70 - 90 |
Experimental Protocols
Protocol 1: Selective Reduction of this compound
Objective: To selectively reduce the formyl group to a hydroxymethyl group.
Materials:
-
This compound
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Knoevenagel Condensation with Malononitrile
Objective: To perform a Knoevenagel condensation between this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If the reaction is slow, gentle heating (e.g., to 50 °C) can be applied.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflows for reduction and condensation reactions.
Caption: Troubleshooting logic for low yields in cross-coupling reactions.
References
Validation & Comparative
Spectroscopic Characterization of Methyl 2-formylisonicotinate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of Methyl 2-formylisonicotinate and its primary reaction products. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from closely related analogs, primarily Pyridine-2-carbaldehyde, to provide a comprehensive overview of expected spectroscopic behaviors and reaction pathways.
Introduction to this compound
This compound is a pyridine derivative containing both an aldehyde and a methyl ester functional group. This combination of functionalities makes it a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential applications in medicinal chemistry. The aldehyde group is susceptible to nucleophilic attack, readily forming imines (Schiff bases) upon reaction with primary amines. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization of these reaction products.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for this compound, its anticipated reaction products, and a comparable alternative, Pyridine-2-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Aldehyde/Imine Proton | Methyl Protons | Other | Solvent |
| This compound (Predicted) | ~8.95 (d), ~8.49 (s), ~8.09 (dd) | ~10.15 (s) | ~4.00 (s) | - | CDCl₃ |
| Pyridine-2-carbaldehyde (Experimental) | 8.80 (d), 7.96 (t), 7.88 (d), 7.54 (t) | 10.09 (s) | - | - | CDCl₃ |
| Schiff Base of Pyridine-2-carbaldehyde and Aniline (Experimental) | 7.21-7.89 (m) | 8.31-8.55 (s) | - | - | CDCl₃ |
| 2-formylisonicotinic acid (Expected) | ~8.9 (d), ~8.5 (s), ~8.1 (dd) | ~10.1 (s) | - | >10 (br s, COOH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O (Aldehyde/Imine) | C=O (Ester/Acid) | Aromatic Carbons | Methyl Carbon | Solvent |
| This compound (Expected) | ~192 | ~165 | ~125-155 | ~53 | CDCl₃ |
| Pyridine-2-carbaldehyde (Experimental) | 193.5 | - | 153.1, 150.2, 137.1, 128.0, 122.2 | - | CDCl₃ |
| Schiff Base of Pyridine-2-carbaldehyde and Aniline (Expected) | ~160 | - | ~120-155 | - | CDCl₃ |
| 2-formylisonicotinic acid (Expected) | ~192 | ~167 | ~125-155 | - | DMSO-d₆ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O (Aldehyde) | C=O (Ester/Acid) | C=N (Imine) | O-H (Acid) |
| This compound (Expected) | ~1710 | ~1730 | - | - |
| Pyridine-2-carbaldehyde (Experimental) | 1705 | - | - | - |
| Schiff Base of Pyridine-2-carbaldehyde and Aniline (Experimental) | - | - | ~1640 | - |
| 2-formylisonicotinic acid (Expected) | ~1710 | ~1700 | - | 2500-3300 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Patterns |
| This compound (Expected) | 165.04 | Loss of -OCH₃ (m/z 134), loss of -COOCH₃ (m/z 106) |
| Pyridine-2-carbaldehyde (Experimental) | 107.05 | Loss of -CHO (m/z 78) |
| Schiff Base of Pyridine-2-carbaldehyde and Aniline (Expected) | 182.08 | Fragmentation of the pyridine and phenyl rings |
| 2-formylisonicotinic acid (Expected) | 151.02 | Loss of -OH (m/z 134), loss of -COOH (m/z 106) |
Reaction Pathways and Experimental Workflows
The primary reactions of this compound involve the aldehyde and ester functionalities. The following diagrams illustrate these key transformations and a general workflow for spectroscopic analysis.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
Experimental Protocols
Synthesis of a Schiff Base from an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., Pyridine-2-carbaldehyde) (1.0 eq)
-
Primary amine (e.g., Aniline) (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Hydrolysis of a Methyl Ester
Materials:
-
Methyl ester (e.g., this compound) (1.0 eq)
-
Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)
-
Suitable solvent (e.g., water, methanol/water mixture)
Procedure (Acid-catalyzed):
-
Dissolve the methyl ester in a mixture of water and a co-solvent if necessary.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture. The carboxylic acid product may precipitate.
-
If the product is soluble, neutralize the acid and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Procedure (Base-mediated - Saponification):
-
Dissolve the methyl ester in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of a strong base (e.g., 1M NaOH).
-
Stir the mixture at room temperature or with gentle heating.
-
After the reaction is complete (monitored by TLC), acidify the mixture with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt.
-
The carboxylic acid product may precipitate and can be collected by filtration. If soluble, extract with an organic solvent.
-
Purify the product as described above.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: Spectra are typically recorded on a Fourier-Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dominated by its aldehyde and ester functional groups. Spectroscopic characterization of its reaction products, such as Schiff bases and the corresponding carboxylic acid from hydrolysis, relies on the identification of key shifts and absorption bands in NMR and IR spectroscopy, respectively, as well as the molecular ion peak in mass spectrometry. While direct experimental data for this specific compound is scarce, analysis of analogous structures like Pyridine-2-carbaldehyde provides a reliable framework for predicting and interpreting the spectroscopic data of its derivatives. Further research documenting the experimental characterization of this compound and its reaction products would be a valuable contribution to the field.
A Comparative Analysis of the Reactivity of Methyl 2-formylisonicotinate and Isomeric Pyridine Aldehydes
For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of functionalized heterocyclic compounds is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides a detailed comparison of the reactivity of Methyl 2-formylisonicotinate with its parent pyridine aldehyde isomers: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. The comparison is based on key chemical transformations including nucleophilic addition, Schiff base formation, Wittig reaction, oxidation, and reduction, supported by available experimental data.
Introduction to Pyridine Aldehydes
Pyridine aldehydes are a class of aromatic aldehydes where a formyl group is attached to a pyridine ring. The position of the formyl group (2, 3, or 4) significantly influences the electronic properties and, consequently, the reactivity of the aldehyde. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group through inductive and resonance effects, which generally increases the electrophilicity of the carbonyl carbon compared to benzaldehyde.
This compound is a derivative of pyridine-4-carbaldehyde with a methoxycarbonyl group at the 2-position. This additional electron-withdrawing group is expected to further enhance the reactivity of the aldehyde functionality. This guide will delve into a quantitative and qualitative comparison of these compounds in various chemical reactions.
General Reactivity and Electronic Effects
The reactivity of pyridine aldehydes is primarily governed by the electronic influence of the pyridine nitrogen and any other substituents on the ring. The nitrogen atom deactivates the ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack, particularly at the 2- and 4-positions.
In the case of pyridine aldehydes, the electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic than that of benzaldehyde. For the simple isomers, the order of reactivity towards nucleophiles is generally considered to be 4- > 2- > 3-pyridine-carbaldehyde. This is attributed to the greater ability of the nitrogen atom to stabilize the negative charge developed on the carbonyl oxygen during nucleophilic attack through resonance when the aldehyde is at the 2- or 4-position.
This compound possesses two electron-withdrawing groups: the pyridine nitrogen and the methoxycarbonyl group at the 2-position, both of which are expected to significantly increase the electrophilicity of the formyl group at the 4-position.
Comparative Reactivity in Key Reactions
Nucleophilic Addition: Hydration
The addition of water to the aldehyde to form a gem-diol is a fundamental nucleophilic addition reaction. The equilibrium of this reaction provides a measure of the electrophilicity of the carbonyl carbon.
| Compound | Hydration Equilibrium Constant (Kh) |
| Pyridine-2-carbaldehyde | 0.85 |
| Pyridine-3-carbaldehyde | 0.55 |
| Pyridine-4-carbaldehyde | 1.20 |
| This compound | Estimated to be > 1.20 |
Data for pyridine aldehydes from a kinetic study of their hydration. The value for this compound is an estimation based on the electronic effects of the additional methoxycarbonyl group.
The data indicates that pyridine-4-carbaldehyde is the most hydrated among the simple isomers, reflecting its higher carbonyl electrophilicity. Due to the presence of the strongly electron-withdrawing methoxycarbonyl group at the 2-position, it is anticipated that this compound would exhibit an even greater propensity for hydration.
Schiff Base Formation
The reaction of aldehydes with primary amines to form imines (Schiff bases) is a crucial reaction in organic synthesis and medicinal chemistry. The rate and yield of this reaction are sensitive to the electrophilicity of the aldehyde.
| Compound | Yield (%) with L-tryptophan |
| Pyridine-2-carbaldehyde | 85 |
| Pyridine-3-carbaldehyde | 75 |
| Pyridine-4-carbaldehyde | 80 |
| This compound | Expected to be > 85% |
Yields are based on a study of Schiff base formation with L-tryptophan.[1] The yield for this compound is an educated estimation based on its expected higher reactivity.
The experimental data shows that pyridine-2-carbaldehyde gives a slightly higher yield of the Schiff base with L-tryptophan compared to the 4- and 3-isomers. This could be due to the ability of the pyridine nitrogen at the 2-position to participate in intramolecular catalysis. Given the enhanced electrophilicity of this compound, a higher or at least comparable yield to pyridine-2-carbaldehyde is expected under similar conditions.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction rate is influenced by the electrophilicity of the carbonyl compound.
| Compound | Typical Yield (%) |
| Pyridine-2-carbaldehyde | Good to Excellent |
| Pyridine-3-carbaldehyde | Good to Excellent |
| Pyridine-4-carbaldehyde | Good to Excellent |
| This compound | Excellent |
Qualitative assessment based on general literature for Wittig reactions with pyridine aldehydes. Specific comparative quantitative data under identical conditions is limited.
While specific kinetic data for a direct comparison is scarce, it is generally observed that electron-deficient aldehydes react more readily in the Wittig reaction. Therefore, this compound is expected to be highly reactive in this transformation, likely providing excellent yields in shorter reaction times compared to the other pyridine aldehydes.
Oxidation
The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of oxidation can be influenced by the electronic nature of the aldehyde.
| Compound | Relative Rate of Oxidation |
| Pyridine-2-carbaldehyde | Moderate |
| Pyridine-3-carbaldehyde | Slower |
| Pyridine-4-carbaldehyde | Faster |
| This compound | Expected to be the fastest |
Relative rates are inferred from kinetic studies on the oxidation of 3- and 4-pyridinecarboxaldehyde with Cr(VI). The reactivity of the 2-isomer and this compound is an estimation based on electronic principles.
Kinetic studies have shown that pyridine-4-carbaldehyde is oxidized faster than pyridine-3-carbaldehyde. This is consistent with the greater electron deficiency at the 4-position, which can facilitate the formation of the chromate ester intermediate. Due to the strong electron-withdrawing nature of its substituents, this compound is predicted to undergo oxidation at a faster rate than the other pyridine aldehydes.
Reduction
The reduction of aldehydes to primary alcohols is a fundamental reaction. Hydride reagents like sodium borohydride are commonly used for this purpose. The rate of reduction is generally faster for more electrophilic aldehydes.
| Compound | Relative Rate of Reduction |
| Pyridine-2-carbaldehyde | Fast |
| Pyridine-3-carbaldehyde | Slower |
| Pyridine-4-carbaldehyde | Fastest |
| This compound | Expected to be the fastest |
Consistent with its higher electrophilicity, pyridine-4-carbaldehyde is expected to be reduced at the fastest rate among the simple isomers. The highly electron-deficient nature of the carbonyl group in this compound suggests that it will be the most susceptible to nucleophilic attack by a hydride, leading to the fastest reduction rate.
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous conditions should be maintained for reactions sensitive to moisture, such as the Wittig reaction.
Protocol 1: Jones Oxidation of Pyridine Aldehydes
Materials:
-
Pyridine aldehyde (1.0 mmol)
-
Acetone (10 mL)
-
Jones Reagent (2.67 M solution of CrO₃ in concentrated H₂SO₄)
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyridine aldehyde (1.0 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice-water bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. Maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water (20 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Sodium Borohydride Reduction of Pyridine Aldehydes
Materials:
-
Pyridine aldehyde (1.0 mmol)
-
Methanol (10 mL)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the pyridine aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature. Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography if necessary.
Visualizations
References
Comparative Analysis of the Biological Activity of Methyl 2-formylisonicotinate Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The parent compound, isonicotinic acid, is a precursor to the frontline anti-tuberculosis drug isoniazid.[2] The mechanism of action for isoniazid involves its activation by mycobacterial catalase-peroxidase, leading to the formation of an isonicotinoyl radical. This radical forms an adduct with NAD+, which in turn inhibits the activity of enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid synthesis and the integrity of the bacterial cell wall.[3]
Derivatives of Methyl 2-formylisonicotinate, particularly those formed through condensation reactions at the formyl group, have been extensively studied for their therapeutic potential. These modifications often lead to enhanced biological activity.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity data for various derivatives of this compound and similar compounds. The data is presented to facilitate a clear comparison of their potency against different microbial strains and cancer cell lines.
Table 1: Antimicrobial Activity of Isonicotinic Acid Hydrazone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Mycobacterium tuberculosis H37Rv | <0.2 | [4] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis | 0.14 | [4] |
| Isonicotinoylhydrazone Derivative | Staphylococcus aureus | 8 | [3] |
| Isonicotinoylhydrazone Derivative | Escherichia coli | 4 | [3] |
Table 2: Anticancer Activity of Nicotinoyl and Isonicotinoyl Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h) | HGC-27 (Gastric Cancer) | 1.40 | [5] |
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-fluorophenyl)thiosemicarbazide (9u) | HGC-27 (Gastric Cancer) | 4.56 | [5] |
| Isonicotinoyl hydrazone derivative 3k | M. tuberculosis H37Rv | 0.59 | [6] |
| Isonicotinoyl hydrazone derivative 3m | M. tuberculosis H37Rv | 0.65 | [6] |
| Isonicotinoyl hydrazone derivative 3b | HCT 116 (Colorectal Cancer) | 3.1 | [6] |
| Isonicotinoyl hydrazone derivative 3l | HCT 116 (Colorectal Cancer) | 0.29 | [6] |
Table 3: Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Thiosemicarbazone derivative 3b | C6 (Glioma) | 10.59 | [7] |
| Thiosemicarbazone derivative 3c | C6 (Glioma) | 9.08 | [7] |
| Thiosemicarbazone derivative 3b | MCF7 (Breast Cancer) | 7.02 | [7] |
| Thiosemicarbazone derivative 3d | MCF7 (Breast Cancer) | 9.08 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Positive (broth with microorganism) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
In Vitro Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet elucidated, studies on its derivatives and structurally similar compounds provide valuable insights into potential mechanisms of action.
-
Inhibition of Mycolic Acid Synthesis: As a derivative of isonicotinic acid, it is plausible that some antimicrobial derivatives of this compound could share a similar mechanism with isoniazid, involving the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[3]
-
Nur77 Modulation: A series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives have been shown to act as modulators of the orphan nuclear receptor Nur77.[5] Nur77 plays a role in cell apoptosis, and its modulation represents a potential anticancer strategy.
-
Arachidonic Acid Signaling Pathway: Nicotinic acid, an isomer of isonicotinic acid, is known to interact with the G protein-coupled receptor HM74A, which can enhance the arachidonic acid signaling pathway.[8] This pathway is involved in inflammatory responses.
The following diagram illustrates a generalized experimental workflow for screening the biological activity of newly synthesized compounds.
Caption: General workflow for biological activity screening.
The following diagram illustrates the proposed mechanism of action for isoniazid, which may be relevant for some isonicotinic acid derivatives.
Caption: Proposed mechanism of action of Isoniazid.
References
- 1. Buy this compound | 125104-34-9 [smolecule.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - IJPRS [ijprs.com]
- 8. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Molecular Maze: A Comparative Guide to the Structural Analysis of Methyl 2-formylisonicotinate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystal structure analysis and other key spectroscopic techniques for the characterization of Methyl 2-formylisonicotinate and its derivatives. These compounds are of significant interest in medicinal chemistry, serving as versatile building blocks for novel therapeutic agents.
While a definitive crystal structure for this compound is not publicly available, this guide will utilize the closely related derivative, Methyl 6-chloronicotinate, as a representative example for X-ray crystallographic analysis. This will be compared with spectroscopic data typical for this class of compounds, offering a comprehensive look at the strengths and applications of each method.
At a Glance: Comparing Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | Connectivity of atoms, chemical environment of nuclei, and dynamic processes in solution. | Presence of functional groups. | Molecular weight and elemental composition. |
| Sample Requirements | Single, well-ordered crystal of sufficient size and quality. | Soluble sample in a deuterated solvent. | Solid, liquid, or gas. | Small amount of sample, can be in a mixture for some techniques. |
| Key Advantages | Unambiguous determination of absolute structure. | Provides detailed information about the molecule's structure and dynamics in solution. | Rapid and non-destructive functional group identification. | High sensitivity and ability to determine molecular formula. |
| Limitations | Crystal growth can be a significant challenge. | Does not provide information on the solid-state packing. | Provides limited information on the overall molecular structure. | Does not provide information on the 3D arrangement of atoms. |
In-Depth Analysis: A Case Study of a Methyl isonicotinate Derivative
To illustrate the power of X-ray crystallography, we present the data for Methyl 6-chloronicotinate, a structural analog of this compound.
X-ray Crystal Structure Analysis of Methyl 6-chloronicotinate
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within the crystal lattice. This information is crucial for understanding intermolecular interactions and for rational drug design.
Table 1: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate
| Parameter | Value |
| Empirical Formula | C₇H₆ClNO₂ |
| Formula Weight | 171.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.453(1) |
| b (Å) | 6.897(1) |
| c (Å) | 14.321(2) |
| β (°) | 98.43(1) |
| Volume (ų) | 727.5(2) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.045 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal selection to data analysis.
A Comparative Guide to HPLC and GC-MS Analysis of Methyl 2-formylisonicotinate Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization and quality control. Methyl 2-formylisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to monitor its formation and the presence of impurities. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase.[1] It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for the analysis of this compound and its potential byproducts.
Experimental Protocol: HPLC Analysis
A reversed-phase HPLC method is proposed for the analysis of this compound reaction mixtures. This approach separates compounds based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer is often effective for separating components in a reaction mixture. For MS compatibility, a volatile buffer like formic acid in water is preferable to non-volatile buffers like phosphoric acid.[2] A typical gradient might start with a lower concentration of acetonitrile, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where this compound and expected impurities have significant absorbance (e.g., 254 nm) is appropriate.
-
Sample Preparation: The reaction mixture should be diluted with the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. While this compound has a predicted boiling point of 274.1°C, making it amenable to GC analysis, care must be taken to avoid thermal degradation of any labile impurities.[3]
Experimental Protocol: GC-MS Analysis
A direct injection GC-MS method can be employed for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice for general-purpose separation of aromatic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: An injector temperature of around 250°C is a suitable starting point.
-
Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum for this compound shows a molecular ion peak at m/z 165.[3][5]
-
Sample Preparation: The reaction mixture can be diluted in a suitable solvent like dichloromethane or ethyl acetate before injection.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound reaction mixtures.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar and non-volatile compounds. Can analyze a wide range of potential impurities and starting materials. | Suitable for volatile and thermally stable compounds. The target compound is amenable, but thermal degradation of impurities is a concern. |
| Separation Efficiency | High, especially with modern column technologies. | Very high, providing excellent resolution of complex mixtures. |
| Identification | Primarily based on retention time. Diode-array detection can provide UV-Vis spectra for peak purity assessment. LC-MS provides definitive identification. | Provides mass spectra for each separated component, allowing for confident compound identification by library matching or spectral interpretation. |
| Quantification | Excellent, with a wide linear dynamic range using UV or other detectors. | Good, but can be affected by matrix effects and differences in ionization efficiency. |
| Sample Preparation | Relatively simple, typically involving dilution and filtration. | May require derivatization for non-volatile compounds, but likely not necessary for the target analyte. |
| Run Time | Typically 10-30 minutes per sample. | Can be faster, often in the range of 15-25 minutes. |
| Instrumentation Cost | Generally lower for a standard HPLC-UV system. | Higher due to the inclusion of the mass spectrometer. |
Logical Workflow for Analysis
The following diagram illustrates the general workflow for the analysis of a this compound reaction mixture using either HPLC or GC-MS.
Caption: General workflow for HPLC and GC-MS analysis.
Signaling Pathway of Analytical Choice
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: Decision tree for selecting an analytical technique.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures.
-
HPLC is the preferred method for routine quantitative analysis, especially when dealing with polar or thermally sensitive impurities. Its robustness and ease of use make it ideal for quality control environments.
-
GC-MS excels in the identification of unknown byproducts and impurities due to the rich structural information provided by mass spectrometry. It is an invaluable tool during reaction development and troubleshooting.
Ultimately, the choice of technique will depend on the specific analytical goals. For comprehensive characterization of a reaction mixture, a combination of both HPLC and GC-MS may be the most effective approach, leveraging the strengths of each technique to provide a complete picture of the sample composition.
References
A Comparative Guide to Catalysts for the Synthesis of Methyl 2-formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-formylisonicotinate, a crucial intermediate in the development of pharmaceuticals and other fine chemicals, is a process of significant interest. The efficiency of this synthesis is highly dependent on the choice of catalyst for the oxidation of the precursor, methyl 2-methylisonicotinate. This guide provides an objective comparison of the efficacy of various catalytic systems for this transformation, supported by experimental data from analogous reactions and detailed experimental protocols.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for optimizing the synthesis of this compound. The following table summarizes the performance of three major classes of catalysts—Selenium Dioxide (SeO₂), Vanadium-based catalysts, and Cobalt-based catalysts—based on data from the oxidation of structurally similar substrates. This data provides a strong indication of their potential efficacy for the target synthesis.
| Catalyst System | Starting Material Analogue | Product | Yield (%) | Reaction Conditions | Reference |
| Selenium Dioxide (SeO₂) / Riley Oxidation | Methyl-2-methyl-3-quinolinecarboxylate | Corresponding Aldehyde | 69 | Xylene, Reflux | [1] |
| 4-Picoline | 4-Pyridinecarboxylic acid | 77 | Not specified | [2] | |
| 2-Picoline | 2-Pyridinecarboxylic acid | 50 | Not specified | [2] | |
| Vanadium-based Catalysts | 4-Methylpyridine | Isonicotinic Acid | up to 67.17 (Selectivity) | V-Ti-Mn-O catalyst, 320 °C | [3] |
| 3-Methylpyridine | Nicotinic Acid | - | V₂O₅-based catalysts | ||
| Cobalt-based Catalysts | 2-Methyl Naphthalene | 2-Naphthoic Acid | up to 93 | Co-Mn-Br catalyst, Acetic Acid, O₂ | [4] |
| Amines | Aldimines/Ketimines | Good to Excellent | Fe(II)/Co-Schiff base, Aerobic | [5] |
Experimental Protocols
Detailed methodologies for the key catalytic systems, adapted for the synthesis of this compound from methyl 2-methylisonicotinate, are outlined below.
Selenium Dioxide (SeO₂) Mediated Oxidation (Riley Oxidation)
This protocol is adapted from the oxidation of methyl-substituted nitrogen heterocycles.[1][2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylisonicotinate (1 equivalent) in a suitable solvent such as dioxane or xylene.
-
Add a stoichiometric amount of selenium dioxide (SeO₂, 1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Vanadium-Catalyzed Oxidation
This protocol is based on the oxidation of methylpyridines using vanadium-based catalysts.[3]
Procedure:
-
Prepare the V₂O₅-based catalyst (e.g., V₂O₅/TiO₂ or a mixed oxide like V-Ti-Mn-O).
-
In a fixed-bed reactor, place the catalyst.
-
Introduce a gaseous mixture of methyl 2-methylisonicotinate, air (as the oxidant), and steam (to control temperature and selectivity) into the reactor.
-
Maintain the reaction temperature in the range of 300-400 °C.
-
The product stream is cooled to condense the liquid products.
-
Separate this compound from the product mixture by a suitable method such as distillation or crystallization.
Cobalt-Catalyzed Aerobic Oxidation
This protocol is adapted from the aerobic oxidation of various organic substrates using cobalt-based catalysts.[4][6]
Procedure:
-
In a reaction vessel, dissolve methyl 2-methylisonicotinate (1 equivalent) in a suitable solvent like acetic acid.
-
Add the cobalt catalyst, which could be a simple cobalt salt (e.g., Co(OAc)₂) or a cobalt complex, along with any co-catalysts (e.g., a bromide source like NaBr and a manganese salt).
-
Pressurize the reactor with oxygen or air.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.
-
Monitor the reaction by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture and process it to isolate the product. This may involve solvent evaporation, extraction, and purification by chromatography or crystallization.
Visualizing the Workflow and Logic
To aid in the understanding of the experimental process and the logical flow of catalyst selection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Iron(II)‐Catalyzed Aerobic Biomimetic Oxidation of Amines using a Hybrid Hydroquinone/Cobalt Catalyst as Electron Transfer Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Comparative Kinetics of Methyl 2-formylisonicotinate: An Analysis of Functional Group Reactivity
For Immediate Release
A comprehensive comparative guide on the reaction kinetics of Methyl 2-formylisonicotinate is now available for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the reactivity of the constituent functional groups of this compound—the 2-formyl group and the 4-methoxycarbonyl group—in comparison to their positional isomers on the pyridine ring. The publication aims to furnish researchers with the necessary data to understand and predict the chemical behavior of this important synthetic intermediate.
Due to the limited availability of direct kinetic studies on this compound, this guide focuses on a comparative analysis of analogous compounds, providing a valuable framework for understanding its reactivity. The data presented is compiled from various studies, with a focus on reactions such as the hydration of the formyl group and the hydrolysis of the methyl ester.
Comparative Analysis of Formyl Group Reactivity
The reactivity of the aldehyde functional group on a pyridine ring is significantly influenced by the position of the nitrogen atom. Kinetic studies on the hydration of pyridinecarboxaldehyde isomers reveal the following trend in reactivity:
Table 1: Kinetic and Thermodynamic Data for the Hydration of Pyridinecarboxaldehyde Isomers
| Compound | kd (s-1) at 25°C | kh (s-1) at 25°C | Kh | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| 2-Pyridinecarboxaldehyde | 0.65 | 0.23 | 0.35 | -5.1 | -20 |
| 3-Pyridinecarboxaldehyde | 0.54 | 0.12 | 0.22 | -5.0 | -21 |
| 4-Pyridinecarboxaldehyde | 1.10 | 0.20 | 0.18 | -4.6 | -19 |
kd = first-order rate constant for dehydration; kh = first-order rate constant for hydration; Kh = equilibrium constant for hydration.
The data indicates that the 2-formylpyridine exhibits a relatively fast hydration rate, suggesting a higher reactivity of the formyl group at this position compared to the 3-position. The 4-formylpyridine shows the fastest dehydration rate. This information is critical for designing reactions involving nucleophilic attack on the carbonyl carbon of this compound.
Comparative Analysis of Methyl Ester Group Reactivity
Further research is required to establish a definitive kinetic comparison of the hydrolysis rates of methyl 2-pyridinecarboxylate, methyl 3-pyridinecarboxylate, and methyl 4-pyridinecarboxylate (methyl isonicotinate). However, it is generally expected that the electron-withdrawing nature of the pyridine ring will influence the electrophilicity of the ester carbonyl, with the position of the nitrogen atom relative to the ester group playing a key role.
Experimental Protocols
To facilitate further research and validation of the presented data, this guide includes detailed experimental protocols for key kinetic experiments.
General Protocol for Kinetic Analysis of Pyridine Aldehyde Hydration
This protocol outlines a general method for studying the kinetics of pyridine aldehyde hydration using a technique such as stopped-flow spectrophotometry.
-
Solution Preparation : Prepare solutions of the pyridine aldehyde isomer in a buffered aqueous solution at the desired pH. Ensure the buffer concentration is sufficient to maintain a constant pH throughout the reaction.
-
Instrumentation : Utilize a stopped-flow instrument equipped with a UV-Vis spectrophotometer. The observation cell should be thermostatted to the desired reaction temperature.
-
Kinetic Measurement : Rapidly mix the aldehyde solution with the aqueous buffer in the stopped-flow apparatus. Monitor the change in absorbance at a wavelength where the aldehyde and its hydrate have significantly different extinction coefficients.
-
Data Analysis : The resulting kinetic traces (absorbance vs. time) can be fitted to a first-order or pseudo-first-order kinetic model to determine the observed rate constant (kobs). By varying the concentration of reactants (e.g., pH), the individual rate constants for hydration (kh) and dehydration (kd) can be elucidated.
Caption: General experimental workflow for kinetic analysis.
Signaling Pathways and Logical Relationships
The reactivity of the formyl and ester groups in this compound is governed by fundamental principles of electronic effects within the pyridine ring. The electron-withdrawing nature of the nitrogen atom influences the electrophilicity of the carbonyl carbons in both functional groups.
Caption: Factors influencing the reactivity of functional groups.
This guide serves as a foundational resource for researchers working with this compound and related pyridine derivatives. The provided data and protocols are intended to support the design and execution of further kinetic studies, ultimately contributing to a more comprehensive understanding of the chemical properties of this versatile compound.
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from Methyl 2-formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural validation of novel compounds derived from Methyl 2-formylisonicotinate. It is designed to assist researchers in evaluating different synthetic pathways and applying rigorous analytical techniques for structural elucidation. The information presented is supported by experimental data from various studies, offering a practical framework for drug discovery and development.
Introduction to this compound as a Precursor
This compound is a versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its pyridine ring, coupled with reactive aldehyde and ester functionalities, makes it a valuable scaffold for generating novel molecules with potential therapeutic applications. This guide will focus on two primary classes of compounds synthesized from this precursor: Isonicotinoyl Hydrazones and Schiff Bases. A comparison with Chalcones, another important class of compounds synthesized from aromatic aldehydes, is also included to provide a broader context.
Comparative Synthesis and Yield
The synthesis of novel compounds from this compound typically involves condensation reactions with various nucleophiles. The choice of reactants and reaction conditions significantly influences the yield and purity of the final products.
| Compound Class | General Synthetic Route | Reactants | Typical Yield (%) | References |
| Isonicotinoyl Hydrazones | Condensation reaction | This compound, Hydrazine hydrate, Substituted aldehydes | 70-95% | [1][2] |
| Schiff Bases | Condensation reaction | This compound, Primary amines | 60-85% | |
| Chalcones | Claisen-Schmidt condensation | Substituted acetophenone, Aromatic aldehyde | 75-90% |
Structural Validation: A Multi-faceted Approach
The unambiguous determination of the chemical structure of novel compounds is paramount. A combination of spectroscopic and analytical techniques is employed to achieve this.
Spectroscopic Data Comparison
The following tables summarize typical spectroscopic data for the different classes of compounds.
Table 2: Comparative FT-IR Spectral Data (cm⁻¹)
| Compound Class | ν(C=O) (ester) | ν(C=N) (imine) | ν(N-H) (amide) | ν(C=C) (aromatic) | References |
| Isonicotinoyl Hydrazones | ~1720 | ~1600 | ~3200 | ~1550 | [1][2] |
| Schiff Bases | ~1725 | ~1630 | - | ~1560 | |
| Chalcones | - | - | - | ~1590 |
Table 3: Comparative ¹H NMR Spectral Data (δ ppm)
| Compound Class | -OCH₃ (ester) | -CH=N (azomethine) | -NH (amide) | Aromatic Protons | References |
| Isonicotinoyl Hydrazones | ~3.90 | ~8.20-8.50 | ~11.5-12.0 | ~7.0-9.0 | [1][2] |
| Schiff Bases | ~3.85 | ~8.30-8.80 | - | ~7.2-8.9 | |
| Chalcones | - | - | - | ~7.3-8.2 |
Table 4: Comparative ¹³C NMR Spectral Data (δ ppm)
| Compound Class | C=O (ester) | C=N (azomethine) | -OCH₃ | Aromatic Carbons | References |
| Isonicotinoyl Hydrazones | ~165 | ~140-148 | ~52 | ~110-155 | [1][2] |
| Schiff Bases | ~166 | ~150-160 | ~53 | ~115-160 | |
| Chalcones | ~190 (ketone) | - | - | ~120-145 |
Table 5: Mass Spectrometry Fragmentation
| Compound Class | Common Fragmentation Patterns | References |
| Isonicotinoyl Hydrazones | Loss of the pyridine ring, cleavage of the N-N bond, fragmentation of the substituted aromatic ring. | |
| Schiff Bases | Cleavage of the imine bond, loss of the ester group, fragmentation of the aromatic rings. | |
| Chalcones | Cleavage adjacent to the carbonyl group, retro-Diels-Alder fragmentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results.
General Procedure for the Synthesis of Isonicotinoyl Hydrazones
A solution of isonicotinic hydrazide (1 mmol) in ethanol (20 mL) is treated with the desired substituted aldehyde (1 mmol). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone.[1][2]
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Acquisition: The following parameters are typically used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: The following parameters are typically used: a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Proton decoupling is applied to obtain singlet peaks for all carbons.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (e.g., 100 K) on the diffractometer. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing Methodologies and Pathways
Experimental Workflow for Structure Validation
Caption: Workflow for synthesis and structural validation.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of a signaling pathway.
Logical Relationships in Structure Determination
Caption: Logic of structural elucidation from data.
Alternative Starting Materials
While this compound is a potent precursor, researchers may consider alternatives based on desired structural modifications or synthetic accessibility.
Table 6: Alternative Aldehydes for Heterocyclic Synthesis
| Alternative Aldehyde | Resulting Heterocycle Core | Potential Advantages | References |
| Salicylaldehyde | Coumarins, Chromenes | Introduction of a phenolic hydroxyl group for further functionalization. | |
| Cinnamaldehyde | Quinolines, Pyridines | Extended conjugation, potential for different biological activities. | |
| Indole-3-carboxaldehyde | β-carbolines, Indole-containing heterocycles | Incorporation of the biologically significant indole scaffold. | |
| Pyrrole-2-carboxaldehyde | Pyrrole-fused heterocycles | Modulation of electronic properties and hydrogen bonding capabilities. |
Conclusion
The structural validation of novel compounds synthesized from this compound requires a systematic and multi-technique approach. By comparing the synthetic yields and spectroscopic data of different compound classes, such as isonicotinoyl hydrazones and Schiff bases, researchers can make informed decisions in their drug discovery endeavors. The detailed experimental protocols and visual workflows provided in this guide serve as a practical resource for the robust characterization of newly synthesized molecules. The exploration of alternative starting materials further expands the chemical space for the development of innovative therapeutics.
References
The Impact of the Methyl Ester Group on the Reactivity of Methyl 2-formylisonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-formylisonicotinate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its reactivity is dictated by the interplay of three key structural features: the pyridine ring, a formyl group (an aldehyde), and a methyl ester group. Understanding how the methyl ester group specifically modulates the reactivity of the aldehyde and the pyridine ring is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of this compound against its close analogs, isonicotinaldehyde (lacking the methyl ester) and methyl isonicotinate (lacking the formyl group), supported by established principles of organic chemistry and illustrative experimental protocols.
Electronic Landscape: The Influence of Substituents
The reactivity of the formyl group and the pyridine ring in this compound is primarily governed by the electronic effects of its substituents. Both the formyl group and the methyl ester are electron-withdrawing groups. This property has a significant impact on the electron density of the pyridine ring and the electrophilicity of the carbonyl carbon in the formyl group.
-
Formyl Group (-CHO): The aldehyde is a moderately deactivating group, withdrawing electron density from the pyridine ring through both inductive and resonance effects. This makes the ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic attack.
-
Methyl Ester Group (-COOCH₃): The methyl ester is also an electron-withdrawing group, primarily through its inductive effect and to a lesser extent, resonance. Its presence further reduces the electron density of the pyridine ring.
The combined electron-withdrawing nature of both the formyl and methyl ester groups in this compound renders the pyridine ring significantly electron-deficient. This electronic pull has a pronounced effect on the reactivity of the formyl group. The key point of comparison is how the methyl ester in this compound alters the inherent reactivity of the aldehyde in isonicotinaldehyde.
Comparative Reactivity Analysis
To illustrate the influence of the methyl ester group, we will compare the reactivity of this compound with isonicotinaldehyde and methyl isonicotinate in three key reaction types: nucleophilic addition to the carbonyl group, oxidation of the aldehyde, and hydrolysis of the ester.
Nucleophilic Addition to the Formyl Group
Nucleophilic addition is a characteristic reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Comparison:
The presence of the electron-withdrawing methyl ester group at the 4-position of this compound enhances the electrophilicity of the formyl group at the 2-position. This is due to the cumulative electron-withdrawing effect of the ester and the pyridine nitrogen, which pulls electron density away from the aldehyde, making its carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to isonicotinaldehyde.
Illustrative Data:
| Compound | Relative Rate of Nucleophilic Addition | Rationale |
| This compound | Higher | The methyl ester group acts as an additional electron-withdrawing group, increasing the electrophilicity of the formyl carbon. |
| Isonicotinaldehyde | Lower | The absence of the electron-withdrawing methyl ester group results in a less electrophilic formyl carbon compared to this compound. |
| Methyl Isonicotinate | N/A | Does not possess a formyl group for this reaction. |
Oxidation of the Formyl Group
Aldehydes are readily oxidized to carboxylic acids. The ease of oxidation can be influenced by the electronic environment of the aldehyde.
Comparison:
The electron-deficient nature of the formyl group in this compound, enhanced by the methyl ester, can make it slightly more resistant to oxidation compared to isonicotinaldehyde. However, both are expected to be readily oxidized by common oxidizing agents. A qualitative comparison can be made using a classic chemical test like the Tollens' test.
Illustrative Data:
| Compound | Tollens' Test Result | Rationale |
| This compound | Positive (Silver Mirror) | Possesses an aldehyde group that can be oxidized. The rate of mirror formation might be slightly slower than isonicotinaldehyde due to the increased electron-withdrawing effect. |
| Isonicotinaldehyde | Positive (Silver Mirror) | The aldehyde group is readily oxidized. |
| Methyl Isonicotinate | Negative | No aldehyde group present to be oxidized. |
Hydrolysis of the Methyl Ester
The methyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Comparison:
The presence of the electron-withdrawing formyl group at the 2-position will facilitate the hydrolysis of the methyl ester at the 4-position. This is because the formyl group helps to stabilize the negative charge that develops on the carbonyl oxygen of the ester during the formation of the tetrahedral intermediate in base-catalyzed hydrolysis.
Illustrative Data:
| Compound | Relative Rate of Basic Hydrolysis | Rationale |
| This compound | Higher | The electron-withdrawing formyl group stabilizes the tetrahedral intermediate, accelerating the rate of hydrolysis. |
| Isonicotinaldehyde | N/A | Does not possess a methyl ester group for this reaction. |
| Methyl Isonicotinate | Lower | The absence of the additional electron-withdrawing formyl group results in a slower rate of hydrolysis compared to this compound. |
Experimental Protocols
To provide a practical framework for comparing the reactivity of these compounds, the following detailed experimental protocols are provided.
Protocol 1: Comparative Reduction of Aldehydes with Sodium Borohydride
This experiment aims to compare the relative rates of reduction of this compound and isonicotinaldehyde.
Materials:
-
This compound
-
Isonicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and isonicotinaldehyde in 10 mL of anhydrous methanol.
-
Initiation of Reduction: Cool both solutions to 0 °C in an ice bath. To each flask, add a freshly prepared solution of sodium borohydride (e.g., 0.25 mmol) in 2 mL of cold methanol dropwise with stirring. Start a timer immediately after the addition.
-
Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and quench it with a drop of acetone. Spot the quenched aliquots on a TLC plate.
-
TLC Analysis: Develop the TLC plate using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane). Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of the corresponding alcohol product spot will indicate the progress of the reaction.
-
Work-up (after completion): Once the reaction is complete (as indicated by TLC), add 10 mL of saturated aqueous NH₄Cl solution to each flask to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Analysis: Analyze the crude products by ¹H NMR to confirm the structure and purity. The relative rates can be inferred from the time taken for the complete disappearance of the starting material on the TLC plates.
Protocol 2: Comparative Oxidation using Tollens' Test
This qualitative experiment demonstrates the presence of the aldehyde group and can provide a rough comparison of oxidation rates.
Materials:
-
This compound
-
Isonicotinaldehyde
-
Methyl isonicotinate
-
Tollens' reagent (freshly prepared)
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is Tollens' reagent.
-
Reaction Setup: In three separate clean test tubes, add a few drops of a dilute solution of this compound, isonicotinaldehyde, and methyl isonicotinate in ethanol.
-
Addition of Tollens' Reagent: To each test tube, add 1 mL of the freshly prepared Tollens' reagent.
-
Observation: Gently warm the test tubes in a water bath (around 60 °C) for a few minutes.
-
Analysis: Observe the formation of a silver mirror on the inner surface of the test tubes. A positive test (silver mirror) indicates the presence of an aldehyde. The time taken for the mirror to form can give a qualitative indication of the relative ease of oxidation.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the comparative reactivity analysis and a typical experimental workflow.
Caption: Comparative reactivity of this compound.
Caption: Workflow for comparative reduction experiment.
Conclusion
The methyl ester group in this compound plays a significant role in modulating its reactivity. By acting as an additional electron-withdrawing group, it enhances the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack compared to isonicotinaldehyde. Conversely, this electron-withdrawing effect can slightly decrease the ease of oxidation of the aldehyde. Furthermore, the formyl group, in turn, activates the methyl ester towards hydrolysis. A thorough understanding of these electronic interactions is paramount for chemists aiming to utilize this versatile molecule in their synthetic endeavors. The provided protocols offer a starting point for the experimental verification of these principles in a laboratory setting.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-formylisonicotinate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Methyl 2-formylisonicotinate are paramount for ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety concerns and logistical procedures to foster a culture of safety and responsibility in the laboratory.
I. Understanding the Hazards
Key Hazard Classifications (based on analogue):
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes.[1] |
| Body Protection | A fully-buttoned laboratory coat | To protect skin and clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood | To avoid inhalation of dust or vapors.[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.
Step 2: Waste Collection and Containerization
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is kept tightly closed except when adding waste.
Step 3: Labeling of Hazardous Waste
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Clear indication of the associated hazards (e.g., "Harmful," "Irritant").
-
Step 4: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, and open flames.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste manifest documentation and handover to the EHS personnel.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department or emergency response team immediately.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-formylisonicotinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Methyl 2-formylisonicotinate. This guide provides immediate, essential safety protocols and logistical information for its handling and disposal.
1. Engineering Controls: The First Line of Defense
Prior to handling this compound, ensure that proper engineering controls are in place. All operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] Safety showers and eyewash stations must be readily accessible and in good working order.[1][3]
2. Personal Protective Equipment (PPE): Your Personal Safety Barrier
The consistent and correct use of Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation. Below is a summary of the required PPE when handling this compound.
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes.[1][4] A face shield should be worn over safety goggles when there is a significant risk of splashing or a highly exothermic reaction.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility charts for breakthrough times.[1] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect against splashes.[1] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.[1] |
| Foot Protection | Closed-Toe Shoes | Mandatory in any laboratory setting to protect against spills and falling objects.[1] |
| Respiratory Protection | Respirator (if necessary) | If engineering controls do not maintain exposure below permissible limits, or during large spills, a respirator may be required.[5] |
3. Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation: Before starting any procedure, thoroughly wash your hands.[1] Ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement.
-
Handling: Always use a tray when transporting chemicals to contain potential spills.[2] Pour liquids slowly and carefully, avoiding splashes.[2] Never pipette by mouth.[1]
-
Heating: If heating is required, do so cautiously and be aware that containers may explode when heated.[6]
-
Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material in a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] Keep the container tightly closed.[6]
-
Disposal: Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container.[6] Do not empty into drains.[3] All chemical waste must be disposed of according to local, regional, and national regulations.[3]
Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
